N-Boc-7-azidoheptan-1-amine
Description
BenchChem offers high-quality N-Boc-7-azidoheptan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-7-azidoheptan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(7-azidoheptyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N4O2/c1-12(2,3)18-11(17)14-9-7-5-4-6-8-10-15-16-13/h4-10H2,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJQRBMGJHRJCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N-Boc-7-azidoheptan-1-amine: A Versatile Heterobifunctional Linker for Drug Discovery and Bioconjugation
Abstract
This technical guide provides a comprehensive overview of N-Boc-7-azidoheptan-1-amine, a heterobifunctional linker of significant interest in medicinal chemistry and chemical biology. We delve into its chemical properties, synthesis, and purification, and provide detailed protocols for its application in bioconjugation and the construction of Proteolysis Targeting Chimeras (PROTACs). This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their synthetic strategies. We emphasize the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.
Introduction: The Architectural Advantage of a Bifunctional Linker
N-Boc-7-azidoheptan-1-amine, also known as tert-butyl (7-azidoheptyl)carbamate, is a key building block in modern drug discovery and bioconjugation. Its utility stems from its bifunctional nature, possessing a tert-butyloxycarbonyl (Boc)-protected amine at one end of a seven-carbon aliphatic chain and a terminal azide group at the other. This orthogonal arrangement of reactive moieties allows for sequential and controlled conjugation to different molecules of interest.
The Boc-protected amine provides a stable, yet readily cleavable, handle for the introduction of the linker onto a substrate. The azide functionality serves as a versatile chemical reporter for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal ligation reaction.[1][2] This combination of features makes N-Boc-7-azidoheptan-1-amine an ideal candidate for applications requiring the precise assembly of complex molecular architectures, such as PROTACs and antibody-drug conjugates (ADCs).[3][4]
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of N-Boc-7-azidoheptan-1-amine is paramount for its effective use and safe handling in a laboratory setting.
| Property | Value | Source |
| CAS Number | 2169432-73-7 | [5] |
| Molecular Formula | C₁₂H₂₄N₄O₂ | [6] |
| Molecular Weight | 256.34 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid or solid | |
| Solubility | Generally soluble in a wide range of organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and methanol.[1] | General knowledge on Boc-protected amines |
| Storage | Store in a cool, dark place, away from heat, light, pressure, and shock. For long-term storage, keeping the compound at -20°C is recommended. | [7] |
Safety and Handling of an Azido-Containing Compound
Organic azides are energetic molecules and must be handled with caution due to their potential for explosive decomposition and toxicity.[8]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Scale: Work with the smallest practical quantities of the azide.
-
Handling: Avoid contact with heavy metals, strong acids, and strong oxidizing agents. Use plastic or ceramic spatulas instead of metal ones. Do not use ground glass joints, which can cause friction.[7]
-
Waste Disposal: Azide-containing waste should be collected in a dedicated, clearly labeled container and disposed of according to institutional guidelines. Never pour azide solutions down the drain, as they can form explosive metal azides with lead and copper plumbing.[8]
-
Stability: N-Boc-7-azidoheptan-1-amine has a carbon-to-nitrogen (C/N) ratio of 3 (12 carbons to 4 nitrogens), which is at the threshold for considering an organic azide relatively stable for isolation and storage with appropriate precautions.[9]
Synthesis and Purification
The synthesis of N-Boc-7-azidoheptan-1-amine can be achieved through a multi-step sequence starting from readily available precursors. A plausible and efficient synthetic route is outlined below, based on established organic chemistry principles.
Synthetic Strategy
A logical approach involves the initial synthesis of 7-azidoheptan-1-amine, followed by the selective protection of the amine functionality with a Boc group.
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- 7. mdpi.com [mdpi.com]
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A Technical Guide to the Synthesis and Application of tert-butyl (7-azidoheptyl)carbamate as a Heterobifunctional Linker
Abstract
tert-butyl (7-azidoheptyl)carbamate is a cornerstone heterobifunctional linker in modern drug development and bioconjugation. Its unique architecture, featuring a terminal azide and a carbamate-protected amine separated by a seven-carbon aliphatic spacer, offers a versatile platform for sequential conjugations. The azide group serves as a chemical handle for highly efficient "click chemistry" reactions, while the tert-butoxycarbonyl (Boc) protected amine provides a stable, latent nucleophile that can be unmasked under specific acidic conditions for subsequent amide bond formation or other modifications. This guide provides an in-depth examination of the molecule's properties, a detailed, field-proven protocol for its synthesis and purification, comprehensive characterization data, and a discussion of its critical applications, including workflows for antibody-drug conjugation and surface immobilization.
Physicochemical Properties and Structure
tert-butyl (7-azidoheptyl)carbamate is a bifunctional molecule designed for controlled, stepwise chemical modifications. The strategic placement of its functional groups is key to its utility.
-
Boc-Protected Amine: The tert-butoxycarbonyl group is a robust protecting group for the primary amine, stable to a wide range of reaction conditions, yet readily cleaved with mild acid (e.g., trifluoroacetic acid) to reveal the reactive primary amine.
-
Azide Terminus: The azide (N₃) group is a high-energy, non-nucleophilic functional group that is largely inert to common biological conditions. Its primary role is to participate in highly specific cycloaddition reactions.
-
Heptyl Spacer: The seven-carbon chain provides a flexible, hydrophobic spacer that separates the two terminal functional groups, minimizing steric hindrance and allowing conjugated moieties to interact with their targets effectively.
The table below summarizes the key physicochemical properties of this linker.[1][2]
| Property | Value |
| Molecular Formula | C₁₂H₂₄N₄O₂ |
| Molecular Weight | 256.35 g/mol |
| CAS Number | 2169432-73-7 |
| Appearance | Typically a colorless to pale yellow oil or solid |
| Solubility | Soluble in most organic solvents (DCM, Chloroform, Alcohols); sparingly soluble in water.[3] |
Synthesis and Purification
The synthesis of tert-butyl (7-azidoheptyl)carbamate is typically achieved from a commercially available precursor like tert-butyl (7-iodoheptyl)carbamate or by a multi-step synthesis from a diamine or amino alcohol. The following protocol details a common and reliable method starting from tert-butyl (7-iodoheptyl)carbamate, which leverages a simple nucleophilic substitution.
Rationale and Experimental Choices
The chosen synthetic route involves the displacement of an iodide with an azide anion (from sodium azide). This is a classic Sₙ2 reaction.
-
Choice of Starting Material: tert-butyl (7-iodoheptyl)carbamate is an ideal precursor.[4] Iodide is an excellent leaving group, facilitating a high-yield reaction under mild conditions.
-
Choice of Solvent: Dimethylformamide (DMF) is the solvent of choice. It is a polar aprotic solvent that effectively solvates the sodium and azide ions, enhancing the nucleophilicity of the azide anion while not interfering with the Sₙ2 mechanism.
-
Reaction Temperature: The reaction is gently heated (e.g., to 60-70 °C) to increase the reaction rate without promoting significant side reactions or decomposition of the azide product.
-
Purification Strategy: Post-reaction, an aqueous workup is essential to remove the inorganic salt byproduct (sodium iodide) and residual DMF. Subsequent purification via silica gel column chromatography is critical to remove any unreacted starting material and minor impurities, yielding the final product with high purity.
Synthesis Workflow Diagram
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- 2. tert-butyl N-(7-azidoheptyl)carbamate | 2169432-73-7 [sigmaaldrich.com]
- 3. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]
- 4. tert-Butyl (7-Iodoheptyl)carbamate | C12H24INO2 | CID 137347123 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Heterobifunctional Crosslinkers
Introduction: Engineering Molecular Bridges for Advanced Bioconjugation
In the intricate landscape of molecular biology and therapeutic development, the ability to covalently link distinct biomolecules with precision and control is paramount. This process, known as bioconjugation, is the cornerstone of numerous innovations, from antibody-drug conjugates (ADCs) that selectively deliver potent therapies to cancer cells, to the immobilization of enzymes on biosensors for diagnostics.[1][2][3][4] At the heart of this technology lies the crosslinker, a molecular reagent designed to form stable covalent bonds between two or more molecules.[4][5]
While homobifunctional crosslinkers, which possess two identical reactive groups, are useful for polymerizing molecules or capturing a broad snapshot of protein interactions, they often lead to uncontrolled and heterogeneous products.[6][7] This guide delves into the more sophisticated and versatile world of heterobifunctional crosslinkers . These reagents feature two different reactive ends, an intrinsic asymmetry that enables controlled, sequential reactions.[7][][9][10] This two-step capability is the key to minimizing undesirable self-conjugation and polymerization, thereby yielding more defined and homogeneous bioconjugates—a critical factor for therapeutic efficacy and regulatory approval.[7][][10]
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing in-depth insights into the chemistry, selection, and application of these powerful molecular tools. We will explore the causality behind experimental choices, describe self-validating protocols, and ground our discussion in authoritative scientific principles.
The Anatomy of a Heterobifunctional Crosslinker
A heterobifunctional crosslinker is elegantly simple in its design yet powerful in its application. It consists of three key components: two distinct reactive moieties and a spacer arm that bridges them. The success of any conjugation strategy hinges on a thorough understanding of each component.
-
Reactive Group 1 & Reactive Group 2: These are the "warheads" of the crosslinker. Their defining feature is their orthogonality —each group reacts with a different functional group on a target molecule under specific conditions.[] This allows for a chemoselective, two-step ligation process. For instance, one end might target primary amines (e.g., on lysine residues) while the other targets sulfhydryls (e.g., on cysteine residues).[][10]
-
The Spacer Arm: The structure connecting the two reactive ends significantly influences the properties of the final conjugate. Key considerations include:
-
Length: The spacer arm dictates the distance between the two conjugated molecules, which can be critical for maintaining biological activity or for mapping interaction domains.
-
Solubility: The inclusion of moieties like polyethylene glycol (PEG) can enhance the water solubility of the crosslinker and the resulting conjugate, which is particularly important for in-vivo applications.[10][11]
-
Cleavability: Some applications require the linked molecules to be separated under specific physiological conditions. Cleavable spacer arms, which can be broken by changes in pH, reduction, or enzymatic action, are designed for this purpose, enabling, for example, the release of a drug from an antibody inside a target cell.[1][][13]
-
Caption: General structure of a heterobifunctional crosslinker.
A Deeper Dive into Reactive Chemistries
The versatility of heterobifunctional crosslinkers stems from the diverse array of available reactive chemistries. The choice of reactive groups is dictated by the available functional groups on the target biomolecules and the desired reaction conditions.
Amine-Reactive Chemistry: The Workhorse of Bioconjugation
Primary amines (-NH₂), found at the N-terminus of proteins and on the side chain of lysine residues, are the most abundant and commonly targeted functional groups.[14][15]
-
N-Hydroxysuccinimide (NHS) Esters: This is the most prevalent amine-reactive chemistry. NHS esters react with primary amines via nucleophilic acyl substitution to form stable, irreversible amide bonds.[14][16][17]
-
Mechanism: The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester, which results in the formation of an amide bond and the release of NHS as a byproduct.
-
Causality in Protocol Design: The reaction is most efficient at a slightly alkaline pH (7.2-8.5).[16] At this pH, the primary amines are deprotonated and thus more nucleophilic. However, a competing reaction is the hydrolysis of the NHS ester itself, which also increases with pH. Therefore, a careful balance must be struck. Buffers containing primary amines, such as Tris, must be avoided as they will compete for reaction with the NHS ester.[16]
-
Solubility Variants: Standard NHS esters are often insoluble in water and must first be dissolved in an organic solvent like DMSO.[16] For applications requiring fully aqueous conditions, water-soluble Sulfo-NHS esters are used. The addition of a sulfonate group makes them water-soluble and membrane-impermeable, restricting their reactivity to cell surface proteins.[15][16]
-
Sulfhydryl-Reactive Chemistry: The Path to Specificity
Sulfhydryl groups (-SH) on cysteine residues are less abundant than amines, offering a more specific target for conjugation.[4][18]
-
Maleimides: This is the most common sulfhydryl-reactive group, prized for its high specificity.
-
Mechanism: The maleimide group undergoes a Michael addition reaction with a sulfhydryl group to form a stable, non-reversible thioether bond.[18]
-
Causality in Protocol Design: This reaction is highly efficient and specific for thiols at a pH range of 6.5-7.5.[18] Above pH 7.5, maleimides can begin to react with primary amines, reducing the specificity of the conjugation.[18][19] Furthermore, the maleimide ring can hydrolyze in aqueous solutions, so it is crucial to use freshly prepared solutions.[20]
-
Photoreactive Chemistry: Capturing Transient Interactions
Photoreactive crosslinkers remain inert until activated by UV light, offering temporal control over the crosslinking event. This makes them invaluable for photoaffinity labeling and capturing transient protein-protein interactions.[21]
-
Diazirines: A newer class of photoreactive groups that offer significant advantages over older aryl azides.[21][22]
-
Mechanism: Upon exposure to long-wave UV light (typically 330-370 nm), the diazirine ring loses N₂ to form a highly reactive carbene intermediate.[23] This carbene can then rapidly and non-selectively insert into any nearby C-H, N-H, or O-H bond, forming a stable covalent link to an interacting molecule.[21][22][23]
-
Advantages: Diazirines are smaller and more stable under normal laboratory light than aryl azides, and they are activated more efficiently.[21][24] Their short-lived reactive state minimizes non-specific labeling.[23]
-
Caption: Mechanism of photoreactive diazirine crosslinkers.
Bioorthogonal "Click Chemistry": The Modern Standard for Precision
"Click chemistry" refers to reactions that are highly specific, efficient, and biocompatible. The most prominent example in bioconjugation is the copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[11][25]
-
Dibenzocyclooctyne (DBCO): This is a strained alkyne that reacts specifically and rapidly with azide-containing molecules without the need for a toxic copper catalyst.[11][25]
-
Mechanism: The inherent ring strain in the DBCO molecule lowers the activation energy for the cycloaddition reaction with an azide, forming a stable triazole linkage.
-
Advantages: The bioorthogonal nature of this reaction means that the DBCO and azide groups do not react with any native functional groups in biological systems, ensuring exquisite specificity.[25][26] The absence of a copper catalyst makes this chemistry ideal for in vivo studies and the development of therapeutics.[11][26]
-
| Reactive Group | Target Functional Group | Resulting Bond | Optimal pH | Key Characteristics |
| NHS Ester | Primary Amine (-NH₂) | Amide | 7.2 - 8.5 | High reactivity; susceptible to hydrolysis.[14][16] |
| Maleimide | Sulfhydryl (-SH) | Thioether | 6.5 - 7.5 | Highly specific; can react with amines at pH > 7.5.[18] |
| Diazirine | Any proximal X-H bond (X=C,N,O) | Covalent Insertion | N/A | UV-activated; captures transient interactions.[21][23] |
| DBCO (Alkyne) | Azide (-N₃) | Triazole | Physiological | Bioorthogonal; copper-free; ideal for in vivo use.[11][25] |
Core Applications in Research and Drug Development
The controlled nature of heterobifunctional crosslinking has made it an indispensable tool across various scientific disciplines.
Antibody-Drug Conjugates (ADCs)
ADCs represent a revolutionary class of cancer therapies that use a monoclonal antibody to deliver a highly potent cytotoxic drug directly to tumor cells.[1][2][27] The linker connecting the antibody and the payload is a critical component, and heterobifunctional crosslinkers are the technology of choice for this task.[][13][27]
The two-step process allows for precise control over the Drug-to-Antibody Ratio (DAR) , which is the average number of drug molecules attached to each antibody.[][] A well-defined and homogeneous DAR is crucial for the safety and efficacy profile of an ADC.[] The linker must also be stable enough to prevent premature drug release in the bloodstream, which could cause systemic toxicity, while being designed to release the payload once inside the target cell.[13][27]
Probing Protein-Protein Interactions
Understanding how proteins interact is fundamental to cell biology. Heterobifunctional crosslinkers provide a powerful method for "trapping" these interactions. A common strategy involves:
-
Reacting a purified "bait" protein with the first reactive group of the crosslinker (e.g., an NHS ester).
-
Removing the excess, unreacted crosslinker.
-
Introducing the modified bait protein into a cell lysate or a solution containing its suspected "prey" protein.
-
Initiating the second crosslinking reaction to covalently link the bait to its binding partner.[5]
Photoreactive crosslinkers, such as those containing a diazirine group, are particularly well-suited for this application as the crosslinking can be triggered at a precise moment by UV light, allowing for the capture of dynamic or weak interactions.[21]
Immobilization on Surfaces
Heterobifunctional crosslinkers are widely used to attach proteins, antibodies, or enzymes to solid supports for applications like ELISA, biosensors, and affinity chromatography.[5] For example, the amine-reactive end of the crosslinker can be used to attach it to a surface that has been functionalized with amines. The other end (e.g., a maleimide) is then available to specifically capture a thiol-containing protein, ensuring a uniform orientation that can be vital for biological activity.
Experimental Protocol: Two-Step Antibody-Drug Conjugation Using Sulfo-SMCC
This protocol details a self-validating system for conjugating a thiol-containing small molecule (drug) to an antibody using the heterobifunctional crosslinker Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate). This crosslinker contains a water-soluble Sulfo-NHS ester (amine-reactive) and a maleimide (sulfhydryl-reactive).
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- 21. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
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A Senior Application Scientist's Guide to Bifunctional Linkers with Azide and Amine Groups
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bifunctional linkers possessing both an amine and an azide group represent a cornerstone of modern bioconjugation and materials science. This unique pairing of functional groups offers a powerful toolkit for the precise, covalent assembly of complex molecular architectures. The primary amine serves as a versatile nucleophile, readily reacting with a host of electrophilic partners, most notably activated esters, to form stable amide bonds. In contrast, the azide group provides a bioorthogonal handle, remaining inert to biological nucleophiles but reacting with exceptional specificity with alkynes or phosphines via "click chemistry" or Staudinger ligation, respectively. This guide provides an in-depth exploration of the core chemistries, strategic applications, and detailed experimental protocols associated with these invaluable molecular tools, designed to empower researchers in the fields of drug development, diagnostics, and biomaterials.
The Power of Orthogonal Chemistries: An Introduction
At its core, the utility of a bifunctional linker lies in its ability to covalently connect two different molecules.[1] Heterobifunctional linkers, which possess two different reactive groups, are particularly powerful as they allow for sequential, controlled conjugation, minimizing the formation of undesired homodimers.[2] The azide-amine combination is a prime example of this principle.
The strategic advantage of this pairing is its orthogonality .[3] One functional group can be reacted with high selectivity while the other remains completely dormant, ready for a subsequent, independent reaction.[4] This allows for a multi-step, "activate-and-conjugate" workflow that is essential for building sophisticated structures like Antibody-Drug Conjugates (ADCs), functionalized surfaces, and complex polymer scaffolds.[2]
-
The Amine (-NH₂): A well-established reactive partner in bioconjugation, the primary amine is nucleophilic and readily targets accessible sites on biomolecules, such as the ε-amino groups of lysine residues on proteins.[5][6]
-
The Azide (-N₃): A key player in "click chemistry," the azide group is prized for its bioorthogonality. It is virtually non-reactive with the functional groups found in biological systems but undergoes highly efficient and specific cycloaddition reactions with alkynes.[7][8][9]
This guide will delve into the specific chemistries of each group, providing the foundational knowledge required to leverage their combined power.
Core Chemistry of the Functional Moieties
A deep understanding of the reactivity of both the amine and azide groups is critical for designing successful conjugation strategies.
The Amine Group: A Versatile Nucleophile
Primary amines are among the most common targets for bioconjugation due to their nucleophilicity and accessibility on the surface of proteins.[6] The most prevalent reaction for modifying amines is acylation using N-hydroxysuccinimide (NHS) esters.
-
NHS Ester Acylation: NHS esters react with primary amines to form stable, covalent amide bonds.[10] This reaction is highly efficient and proceeds optimally at a slightly basic pH (7.2-8.5), which ensures the amine is deprotonated and thus maximally nucleophilic.[11] It is crucial to use buffers that do not contain primary amines (like Tris or glycine), as they will compete with the target molecule for reaction with the NHS ester.
The Azide Group: The Bioorthogonal Handle
The azide group is celebrated for its stability and highly specific reactivity in bioorthogonal ligations.[9][12] This means it can exist within a complex biological milieu without engaging in side reactions, waiting to be addressed by its specific reaction partner.[7]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most famous "click chemistry" reaction.[13][14] It involves the reaction between an azide and a terminal alkyne, catalyzed by a Copper(I) source, to form a highly stable triazole linkage.[7] The reaction is extremely efficient, with high yields and stereospecificity.[15] For biological applications, the cytotoxicity of free copper ions is a concern.[8][14] This is mitigated by using copper-stabilizing ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), which also accelerate the reaction and protect biomolecules from oxidative damage.[8][16][17] A reducing agent, typically sodium ascorbate, is used to maintain copper in its active Cu(I) oxidation state.[16][17]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a potentially toxic copper catalyst, especially in living systems, SPAAC was developed. This reaction uses a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts directly with the azide without the need for a metal catalyst.[14][15]
-
Staudinger Ligation: An alternative to cycloaddition reactions, the Staudinger ligation involves the reaction of an azide with a triarylphosphine (like triphenylphosphine).[9][18] This reaction forms an aza-ylide intermediate which, through a series of steps, results in a stable amide bond.[9]
Strategic Applications of Azide-Amine Bifunctional Linkers
The orthogonal nature of azide and amine groups makes these linkers ideal for a wide array of applications, particularly in drug development and diagnostics.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells.[19] Bifunctional linkers are the critical connection between the antibody and the payload.[20]
An azide-amine linker can be used in a two-step process:
-
The amine-reactive end of the linker (e.g., an NHS ester) is first reacted with surface-accessible lysine residues on the antibody.[11][19]
-
After purification, the azide-functionalized antibody is then "clicked" to an alkyne-modified cytotoxic drug using CuAAC or SPAAC.[21][22] This modular approach allows for precise control over the conjugation process.[23]
Surface Functionalization for Diagnostics and Biomaterials
Immobilizing proteins and other biomolecules onto surfaces is fundamental for creating biosensors, microarrays, and functional biomaterials.[24][25][26] Azide-amine linkers provide a robust method for achieving stable, covalent attachment.
A typical workflow involves:
-
Functionalizing a surface (e.g., glass, polystyrene, or gold) to present either amine or azide groups.
-
Reacting the first functional group of the bifunctional linker with the surface.
-
Using the second, now exposed, functional group to capture the biomolecule of interest. For example, an aminated surface can be reacted with the NHS ester end of an Azide-PEG-NHS linker, resulting in a surface coated with azide groups ready to immobilize alkyne-modified proteins.[25]
PEGylation and Hydrogel Formation
Poly(ethylene glycol) (PEG) linkers are often used to improve the solubility and pharmacokinetic properties of therapeutic molecules.[11][27] Bifunctional PEG linkers with azide and amine termini, such as Azide-PEG4-Amine, are commercially available and widely used.[1][28] These can be used to PEGylate proteins or to act as crosslinkers in the formation of hydrogels for tissue engineering and drug delivery applications.
Practical Guide: Experimental Protocols and Considerations
The following protocols provide a generalized framework. Researchers must optimize conditions, such as molar ratios and reaction times, for their specific molecules of interest.
Protocol: Two-Step Conjugation of a Protein to an Alkyne-Modified Payload
This protocol outlines the general steps for first modifying a protein with an azide-amine linker via its amine group, and then conjugating it to an alkyne-containing molecule via CuAAC.
Step 1: Protein Modification with Azide-Linker
-
Buffer Exchange: Prepare the protein (e.g., an antibody) at a concentration of 2-10 mg/mL in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), at pH 7.2-8.0.[19]
-
Linker Preparation: Dissolve an amine-reactive azide linker (e.g., NHS-PEG4-Azide) in an anhydrous organic solvent like DMSO or DMF to create a 10-20 mM stock solution.
-
Conjugation: Add a 5- to 20-fold molar excess of the linker stock solution to the protein solution. The optimal ratio must be determined empirically.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature, or overnight at 4°C, with gentle mixing.[19]
-
Purification: Remove excess, unreacted linker using a desalting column (e.g., Sephadex G-25) or dialysis, exchanging the buffer back into a non-amine-containing buffer suitable for the next step (e.g., PBS, pH 7.4).[15]
Step 2: CuAAC "Click" Reaction
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-modified payload in DMSO.[21]
-
Prepare a 100 mM stock solution of Sodium Ascorbate in water. This should be made fresh.[21]
-
Prepare a premixed catalyst solution by combining a Copper (II) Sulfate (CuSO₄) solution with a THPTA ligand solution in a 1:2 to 1:5 molar ratio.[16][21]
-
-
Reaction Setup: In a reaction tube, combine the azide-modified protein with the alkyne-payload (typically at a 4-10 fold molar excess of payload to protein).[21]
-
Catalyst Addition: Add the premixed Cu(I)/THPTA catalyst solution to the reaction mixture.[21]
-
Initiation: Add the sodium ascorbate solution to initiate the reaction.[21][22]
-
Incubation: Mix gently and incubate at room temperature for 1-4 hours, protecting the reaction from light.[4]
-
Final Purification: Purify the final conjugate using a suitable method, such as Size-Exclusion Chromatography (SEC) or Affinity Chromatography, to remove unreacted payload and catalyst components.[21][22]
Characterization and Quality Control
Confirming the success of a conjugation reaction is a critical step. Common analytical techniques include:
-
SDS-PAGE: To visualize the increase in molecular weight of the conjugated protein.
-
Mass Spectrometry (MS): To confirm the exact mass of the conjugate and determine the drug-to-antibody ratio (DAR) in ADC synthesis.
-
HPLC (e.g., SEC or Reverse-Phase): To assess purity and quantify the extent of conjugation.
Table: Comparison of Key Reaction Chemistries
| Feature | NHS Ester-Amine Reaction | CuAAC (Click Chemistry) | SPAAC (Click Chemistry) |
| Reactive Groups | NHS Ester + Primary Amine | Azide + Terminal Alkyne | Azide + Strained Alkyne (e.g., DBCO) |
| Product | Amide Bond | Triazole Ring | Triazole Ring |
| Catalyst Required | None | Copper (I) | None |
| Reaction pH | 7.2 - 8.5 | 4.0 - 12.0 (typically ~7.4) | Physiological (~7.4) |
| Bioorthogonality | Moderate (reacts with any accessible primary amine) | High | High |
| Key Advantage | Well-established, simple | Very high efficiency and speed | Copper-free, ideal for living systems |
| Consideration | Potential for heterogeneity (multiple lysines) | Potential copper cytotoxicity | Strained alkynes can be bulky |
Visualization of Key Processes
Visual diagrams help to clarify the abstract concepts and workflows involved in using azide-amine linkers.
Diagram 1: Orthogonal Reaction Scheme
Caption: Orthogonal reaction strategy using an azide-amine linker.
Diagram 2: ADC Construction Workflow
Caption: Step-by-step workflow for Antibody-Drug Conjugate (ADC) synthesis.
Diagram 3: Surface Immobilization Workflow
Caption: General workflow for immobilizing a biomolecule onto a surface.
Conclusion and Future Outlook
Bifunctional linkers featuring azide and amine groups are indispensable tools that bridge the gap between traditional bioconjugation and modern bioorthogonal chemistry. Their capacity for enabling controlled, sequential reactions has been pivotal in advancing the complexity and efficacy of biotherapeutics like ADCs and in the development of novel diagnostic platforms. As the demand for more precise and sophisticated molecular constructs grows, the applications for these versatile linkers will undoubtedly continue to expand, driving innovation across the life sciences and materials science sectors.
References
-
Oh, J. K., et al. (2007). A facile synthesis of azido-terminated heterobifunctional poly(ethylene glycol)s for "click" conjugation. PubMed. Retrieved from [Link]
-
AxisPharm. (2024, September 20). Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm. Retrieved from [Link]
-
Hong, V., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC. Retrieved from [Link]
-
Hong, V., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. PubMed. Retrieved from [Link]
-
Wang, J., et al. (2021). Heterobifunctional cross-linker with dinitroimidazole and azide modules for protein and oligonucleotide functionalization. RSC Publishing. Retrieved from [Link]
-
AxisPharm. (2024, September 23). Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. AxisPharm. Retrieved from [Link]
-
Creative Biolabs. (2024, November 7). Conjugation Based on Click Chemistry. Creative Biolabs. Retrieved from [Link]
-
Yewle, J. N., et al. (2012). Oriented immobilization of proteins on hydroxyapatite surface using bifunctional bisphosphonates as linkers. PubMed. Retrieved from [Link]
-
Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Interchim. Retrieved from [Link]
-
Park, Y., et al. (2014). Orthogonal Reactivity of Acyl Azides in C–H Activation: Dichotomy between C–C and C–N Amidations Based on Catalyst Systems. ACS Publications. Retrieved from [Link]
-
IEEE Xplore. (2012). Quantitative antibody immobilization using hetero-and homo-bifunctional crosslinkers for analytical biosensing. IEEE Xplore. Retrieved from [Link]
-
Creative Biolabs. (2024, November 7). Chemical Conjugation. Creative Biolabs. Retrieved from [Link]
-
Coste, A., et al. (2017). Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
ResearchGate. (n.d.). Conjugation of azide- and amine-functionalised neoglycosides. ResearchGate. Retrieved from [Link]
-
Wang, Q., et al. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. PMC. Retrieved from [Link]
-
LabCluster. (n.d.). Immobilization Principles - Selecting the Surface. LabCluster. Retrieved from [Link]
-
Zhu, Z., et al. (2020). An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis. PMC. Retrieved from [Link]
-
Bor-Cherng, H., et al. (2019). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. PMC. Retrieved from [Link]
-
Creative Biolabs. (2025, June 4). Heterobifunctional Crosslinkers. Creative Biolabs. Retrieved from [Link]
-
Shriver-Lake, L. C., et al. (1997). Antibody immobilization using heterobifunctional crosslinkers. PubMed. Retrieved from [Link]
-
Bertozzi, C. R., & Bednarski, M. D. (1991). The synthesis of heterobifunctional linkers for the conjugation of ligands to molecular probes. ACS Publications. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Photoactivable Nonsymmetrical Bifunctional Linkers for Protein Immobilization on Attenuated Total Reflectance FTIR Optical Devices. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Organic azide. Wikipedia. Retrieved from [Link]
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solubility of N-Boc-7-azidoheptan-1-amine in organic solvents
An In-depth Technical Guide to the Solubility of N-Boc-7-azidoheptan-1-amine in Organic Solvents
Executive Summary
N-Boc-7-azidoheptan-1-amine is a hetero-bifunctional linker of significant interest in chemical biology, bioconjugation, and pharmaceutical development.[1] Its utility in complex, multi-step syntheses is critically dependent on its solubility characteristics across a range of organic solvents. This guide provides a comprehensive analysis of the solubility profile of N-Boc-7-azidoheptan-1-amine, grounded in fundamental physicochemical principles. We first deconstruct the molecular architecture to provide a predictive assessment of its solubility. Recognizing the critical need for empirical data, this guide then presents a rigorous, step-by-step experimental protocol based on the gold-standard shake-flask method for the quantitative determination of its solubility.[2][3] This document is intended to serve as a vital resource for researchers, enabling informed solvent selection, optimizing reaction conditions, and ensuring the reproducibility of synthetic workflows involving this versatile linker.
Introduction to N-Boc-7-azidoheptan-1-amine
N-Boc-7-azidoheptan-1-amine, also known as tert-butyl (7-azidoheptyl)carbamate, is a linear molecule featuring two distinct terminal functional groups: a Boc-protected primary amine and an azide. This structure makes it an ideal linker for covalently connecting biomolecules, small molecules, or surfaces. The Boc group provides a stable, acid-labile protecting group for the amine, while the azide group is a versatile handle for bioorthogonal chemistry, most notably in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("Click Chemistry").
The choice of solvent is paramount in any reaction involving this linker. Poor solubility can lead to low reaction yields, difficult purification, and unreliable results. Conversely, a well-chosen solvent ensures homogeneity, facilitates molecular interactions, and can significantly improve the efficiency of a synthetic transformation.
Key Physicochemical Properties:
| Property | Value | Source |
| Synonym | tert-butyl (7-azidoheptyl)carbamate | |
| Linear Formula | C₁₂H₂₄N₄O₂ | |
| Molecular Weight | 256.35 g/mol | |
| Appearance | Typically a solid or oil | N/A |
| MDL Number | MFCD29924176 |
Theoretical Principles of Solubility
The solubility of a compound is governed by the intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a foundational framework for predicting these interactions. The structure of N-Boc-7-azidoheptan-1-amine contains distinct regions of varying polarity, each contributing to its overall solubility profile.
-
Lipophilic Moieties : The molecule possesses significant nonpolar character, primarily due to the seven-carbon alkyl chain (-C₇H₁₄-) and the bulky tert-butyl group of the Boc protector.[4] These regions favor interactions with nonpolar and moderately polar solvents through van der Waals forces.
-
Polar Moieties : The carbamate linkage (-NH-C(=O)-O-) and the azide group (-N₃) introduce polarity. The carbamate's carbonyl oxygen and the nitrogen atoms of the azide can act as hydrogen bond acceptors. The N-H of the carbamate can act as a hydrogen bond donor. These groups enhance solubility in polar aprotic and, to a lesser extent, polar protic solvents.
The interplay between these groups dictates the molecule's affinity for different solvent classes.
Caption: Key functional moieties of N-Boc-7-azidoheptan-1-amine.
Predictive Solubility Profile
While empirical data is the definitive measure, a predictive solubility profile can be constructed based on the structural analysis above. This serves as a practical starting point for solvent screening.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexanes, Toluene, Diethyl Ether | Moderate to High | The long alkyl chain and tert-butyl group provide significant lipophilic character, promoting dissolution in nonpolar media. |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | High | These solvents effectively solvate both the lipophilic and the moderately polar parts of the molecule, leading to excellent solubility. |
| Polar Aprotic (High Polarity) | Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The polar carbamate and azide groups interact favorably with these highly polar solvents.[5] |
| Polar Protic | Methanol, Ethanol | Moderate | While the polar groups can hydrogen bond with protic solvents, the large nonpolar portion of the molecule may limit overall solubility compared to polar aprotic solvents. |
| Aqueous | Water | Very Low | The molecule is predominantly nonpolar and lacks sufficient hydrogen bonding capability to overcome the strong cohesive forces of water. |
Experimental Protocol for Quantitative Solubility Determination
To move beyond prediction, the following protocol details the equilibrium shake-flask method, a reliable approach for determining the solubility of a solid compound in a given solvent.[3][6]
Principle
An excess of the solid solute is agitated in a specific solvent at a constant temperature for a sufficient duration to achieve thermodynamic equilibrium between the undissolved solid and the saturated solution.[2] The concentration of the solute in the clear, saturated supernatant is then measured to determine the solubility.
Materials and Equipment
-
N-Boc-7-azidoheptan-1-amine (high purity solid)
-
Analytical grade organic solvents
-
Scintillation vials or glass flasks with PTFE-lined screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance (readable to at least 0.1 mg)
-
Volumetric flasks and pipettes (Class A)
-
Syringes
-
Syringe filters (0.22 µm, chemically resistant, e.g., PTFE)
-
HPLC system with UV or ELSD detector (for HPLC analysis)
-
Drying oven and desiccator (for gravimetric analysis)
Workflow for Solubility Determination
Caption: Experimental workflow for solubility determination.
Step-by-Step Procedure
-
Preparation of Saturated Solution
-
Add an excess amount of solid N-Boc-7-azidoheptan-1-amine to a vial. An excess is confirmed if undissolved solid remains at the end of the experiment.
-
Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration
-
Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for 24 to 48 hours to ensure equilibrium is reached.[3]
-
-
Sample Collection and Preparation
-
After equilibration, cease agitation and allow the undissolved solid to settle for 30 minutes.
-
Carefully withdraw a sample of the clear supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask for dilution (for HPLC analysis). This step is critical to remove all particulate matter.
-
-
Quantification
Method A: Gravimetric Analysis
-
Accurately dispense a known volume of the filtered supernatant (e.g., 500 µL) into a pre-weighed, clean vial.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.
-
Once the solvent is fully removed, place the vial in a desiccator to cool to room temperature.
-
Weigh the vial containing the dried residue. The difference between this mass and the initial mass of the vial is the mass of the dissolved solute.
-
Calculate the solubility (e.g., in mg/mL) by dividing the mass of the residue by the volume of the aliquot taken.
Method B: HPLC Analysis
-
Prepare a series of standard solutions of N-Boc-7-azidoheptan-1-amine of known concentrations in the solvent of interest.
-
Generate a calibration curve by injecting the standards and plotting the detector response (e.g., peak area) versus concentration.
-
Accurately dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample onto the HPLC system.
-
Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to find the concentration of the original saturated solution.
-
Data Presentation Template
For rigorous record-keeping and comparison, experimental results should be recorded in a standardized format. The following table serves as a template for researchers to populate with their determined values.
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |
| Dichloromethane | 25 | ||||
| Chloroform | 25 | ||||
| Tetrahydrofuran | 25 | ||||
| Ethyl Acetate | 25 | ||||
| Acetonitrile | 25 | ||||
| N,N-Dimethylformamide | 25 | ||||
| Dimethyl Sulfoxide | 25 | ||||
| Toluene | 25 | ||||
| Methanol | 25 | ||||
| Ethanol | 25 | ||||
| Hexanes | 25 |
Conclusion
N-Boc-7-azidoheptan-1-amine is a molecule with a dualistic nature, possessing both significant lipophilic and polar characteristics. This structural composition predicts its high solubility in a broad range of common polar aprotic organic solvents such as DCM, THF, and DMF, with moderate solubility in alcohols and nonpolar hydrocarbons. While these predictions provide a valuable guide for initial experimental design, they are not a substitute for empirical measurement. The robust shake-flask protocol detailed herein provides a reliable and reproducible method for obtaining precise quantitative solubility data. Accurate knowledge of this fundamental property is an indispensable prerequisite for the successful application of this versatile linker in the synthesis of novel conjugates and advanced pharmaceutical agents.
References
-
The Organic Chemistry Laboratory, University of Colorado Boulder. (n.d.). Solubility test for Organic Compounds. [Link]
-
Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. [Link]
-
Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). [Link]
-
Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Journal of Computer-Aided Molecular Design, 28(7), 711–752. [Link]
-
DGOffice B.V. (2022, October 3). Safety Data Sheet. [Link]
-
ResearchGate. (2026, January 11). Linker Molecules Convert Commercial Fluorophores into Tailored Functional Probes during Bio‐labeling. [Link]
-
ACS Publications. (2026, February 23). All-Hydrocarbon Polymers with Chemical Recyclability via a Catalyst-Free and Solvent-Free Method. [Link]
-
Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]
-
ResearchGate. (n.d.). (PDF) Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. [Link]
-
Hughes, L. D., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 19684. [Link]
-
Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(10), 1235-1243. [Link]
-
Cenci, F., et al. (2024). Predicting drug solubility in organic solvents mixtures. International Journal of Pharmaceutics, 660, 124233. [Link]
-
Digital.CSIC. (n.d.). Effect of linker distribution in the photocatalytic activity of multivariate mesoporous crystals. [Link]
-
Vermeire, F. H., Chung, Y., & Green, W. H. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of Chemical Information and Modeling, 61(10), 4929-4942. [Link]
-
O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. The Journal of Organic Chemistry, 89(10), 6982-6992. [Link]
-
Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]
-
ResearchGate. (n.d.). (PDF) Solubility of Flavonoids in Organic Solvents. [Link]
Sources
Methodological & Application
Application Note: Bioconjugation Strategies Using N-Boc-7-azidoheptan-1-amine
Introduction & Rationale
N-Boc-7-azidoheptan-1-amine is a heterobifunctional linker designed for the precise construction of Antibody-Drug Conjugates (ADCs), PROTACs, and fluorescent probes. Unlike short ethyl (C2) or propyl (C3) spacers, this molecule features a heptyl (C7) alkyl chain .
Why the C7 Linker?
In bioconjugation, spacer length is a critical determinant of catalytic efficiency and pharmacokinetics.
-
Steric Relief: The 7-carbon chain (~9-10 Å) provides sufficient distance to overcome the "buried ligand" effect, where bulky proteins (like mAbs) sterically hinder the reaction of the azide group with incoming alkynes.
-
Hydrophobicity Balance: While polyethylene glycol (PEG) linkers are hydrophilic, alkyl linkers like C7 are hydrophobic. This is advantageous when conjugating to hydrophobic small molecules (e.g., certain cytotoxins) to maintain a consistent solubility profile across the payload-linker interface, though it requires careful management of aggregation risks in aqueous buffers [1].
Strategic Workflows
The utility of N-Boc-7-azidoheptan-1-amine lies in its orthogonality. The Azide (
Pathway Selection Logic
-
Route A (Amine-First): Best when the payload contains a carboxylic acid or NHS ester. You deprotect the linker first, couple it to the payload, and then "click" it to the biomolecule.
-
Route B (Click-First): Best when the biomolecule is sensitive to the organic solvents required for Boc-deprotection. You click the protected linker to the biomolecule, then deprotect the amine on the surface (rare, but useful for solid-phase synthesis).
Figure 1: Decision tree for integrating N-Boc-7-azidoheptan-1-amine into conjugation workflows. Route A is the predominant method for soluble payloads.
Detailed Protocols
Protocol A: Boc-Deprotection (Generation of the Free Amine)
Objective: Remove the Boc group to expose the primary amine for coupling. Safety: Trifluoroacetic acid (TFA) is corrosive. Perform in a fume hood.
-
Dissolution: Dissolve 100 mg of N-Boc-7-azidoheptan-1-amine in 2 mL of anhydrous Dichloromethane (DCM).
-
Acidification: Cool the solution to 0°C on ice. Add 2 mL of TFA dropwise.
-
Mechanistic Note: The acidic environment protonates the carbamate oxygen, leading to the collapse of the Boc group into isobutylene (gas) and
.[1]
-
-
Reaction: Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 1 hour.
-
Validation: Monitor by TLC (Visualize with Ninhydrin stain; the free amine will turn purple/blue).
-
-
Work-up: Evaporate the solvent and excess TFA under a stream of nitrogen or rotary evaporation.
-
Critical Step: The product exists as a TFA salt (
). For subsequent NHS coupling, you must neutralize this salt with an organic base (e.g., DIPEA) in the next step [2].
-
Protocol B: Functionalization via NHS Ester Coupling
Objective: Attach a payload (e.g., Drug-NHS or Dye-NHS) to the deprotected linker.
-
Preparation: Dissolve the TFA-salt of 7-azidoheptan-1-amine (from Protocol A) in dry DMF or DMSO.
-
Neutralization: Add 3.0 equivalents of Diisopropylethylamine (DIPEA) to ensure the amine is deprotonated (
). -
Coupling: Add 1.1 equivalents of the Payload-NHS ester.
-
Incubation: Stir at RT for 2–4 hours protected from light.
-
Purification: Purify the resulting Azide-Linker-Payload via HPLC or Flash Chromatography.
Protocol C: CuAAC Click Reaction (Bioconjugation)
Objective: Covalently attach the Azide-Linker-Payload to an Alkyne-modified biomolecule using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The Challenge: Copper (Cu) generates reactive oxygen species (ROS) that can degrade proteins. The Solution: Use THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), a water-soluble ligand that chelates Cu(I), accelerating the reaction while protecting the biomolecule from oxidation [3].[2]
Reagents Table
| Component | Stock Conc. | Final Conc. | Role |
| Biomolecule-Alkyne | 100 µM | 10–50 µM | Target |
| Azide-Linker-Payload | 10 mM (DMSO) | 50–200 µM | Label (Excess: 2–5x) |
| CuSO4 | 20 mM (H2O) | 1 mM | Catalyst Source |
| THPTA Ligand | 100 mM (H2O) | 5 mM | Cu(I) Stabilizer |
| Sodium Ascorbate | 100 mM (Fresh) | 5 mM | Reducing Agent |
Step-by-Step Procedure
-
Premix Catalyst: In a separate tube, mix CuSO4 and THPTA in a 1:5 molar ratio (e.g., 1 µL CuSO4 + 5 µL THPTA). Incubate for 5 minutes. This forms the active, protected catalytic complex.
-
Reaction Assembly: To the biomolecule solution (in PBS or HEPES, pH 7.4), add the Azide-Linker-Payload.
-
Initiation: Add the premixed Cu-THPTA complex to the reaction.
-
Reduction: Add Sodium Ascorbate last to initiate the reduction of Cu(II) to Cu(I).
-
Incubation: Incubate for 30–60 minutes at RT.
-
Note: Keep the reaction anaerobic if possible (flush headspace with
) to boost efficiency, though THPTA allows aerobic execution.
-
-
Quenching/Purification: Remove excess copper and unreacted small molecules using a desalting column (e.g., PD-10) or dialysis.
Critical Analysis & Troubleshooting
Hydrophobicity & Aggregation
The C7 alkyl chain is hydrophobic. When conjugating multiple copies of this linker to a protein (high Drug-to-Antibody Ratio, DAR), the protein may precipitate.
-
Diagnosis: Turbidity in the reaction mixture or loss of protein during filtration.
-
Mitigation: Add 5–10% glycerol or co-solvents (up to 10% DMSO) during the click reaction. If aggregation persists, consider switching to a PEG-based spacer (e.g., PEG4-Azide) to increase water solubility [1].
Copper Toxicity
Even with THPTA, copper can damage sensitive proteins (e.g., GFP, enzymes with active-site cysteines).
-
Alternative: If protein activity is lost post-conjugation, switch to SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) . This requires reacting the Azide-Linker with a DBCO (Dibenzocyclooctyne) group instead of a terminal alkyne. No copper is required.
References
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. [Link]
Sources
Application Notes & Protocols: Utilizing N-Boc-7-azidoheptan-1-amine for Advanced Peptide Synthesis and Bioconjugation
Abstract
The site-specific modification of peptides is a cornerstone of modern drug development, molecular probe design, and advanced biomaterials engineering. The introduction of bioorthogonal chemical handles, such as the azide group, provides a versatile platform for subsequent conjugation reactions.[1] This document provides a comprehensive guide for researchers on the strategic use of N-Boc-7-azidoheptan-1-amine, a bifunctional linker designed to introduce a flexible seven-carbon chain terminating in a reactive azide. We will detail its incorporation onto the N-terminus of a peptide synthesized via standard solid-phase peptide synthesis (SPPS) and the subsequent application of this azide moiety in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click chemistry" reaction.[2][3][4] The protocols herein are presented with an emphasis on the underlying chemical principles to empower scientists to adapt and troubleshoot these powerful techniques.
Introduction: The Strategic Value of N-Boc-7-azidoheptan-1-amine
N-Boc-7-azidoheptan-1-amine is not a standard amino acid but a specialized chemical tool. Its structure features three key components:
-
A Primary Amine: Protected by a tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis.[5] This amine allows for covalent attachment to a peptide.
-
A Heptyl Chain: A seven-carbon aliphatic spacer that provides flexibility and extends the reactive group away from the peptide backbone, minimizing potential steric hindrance in subsequent reactions.
-
A Terminal Azide (N₃): The cornerstone of its utility. The azide group is remarkably stable in most biological and chemical environments encountered during peptide synthesis but can be selectively reacted with an alkyne partner under specific catalytic conditions.[1]
The primary application of this linker is to functionalize a peptide with an azide "handle." This handle serves as a latent reactive site for bioorthogonal ligation, most notably click chemistry, which allows for the covalent attachment of various payloads—such as fluorescent dyes, imaging agents, PEG chains, or other biomolecules—with exceptional efficiency and specificity.[2][6]
Physicochemical Properties & Safety
| Property | Value | Source |
| IUPAC Name | tert-butyl (7-azidoheptyl)carbamate | [7] |
| CAS Number | 2169432-73-7 | [8] |
| Molecular Formula | C₁₂H₂₄N₄O₂ | [7][8] |
| Molecular Weight | 256.35 g/mol | [7][8] |
| Appearance | Varies; typically a colorless to pale yellow oil or solid | N/A |
| Storage | Store in a cool, dark place, inert atmosphere; freezer storage at -20°C is recommended.[8][9] | N/A |
Safety & Handling: Organic azides are high-energy compounds and should be handled with care. Avoid exposure to heat, shock, or friction. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11] Consult the Safety Data Sheet (SDS) from the supplier for detailed handling and disposal instructions.[9][10][11][12]
Experimental Workflow: From Peptide Synthesis to Conjugation
The overall strategy involves a three-stage process: (1) Standard Fmoc-based solid-phase synthesis of the desired peptide; (2) On-resin modification of the peptide's N-terminus to install the azidoheptyl linker; and (3) Cleavage, purification, and subsequent click chemistry conjugation in solution.
Figure 1: Overall experimental workflow from peptide synthesis to final conjugate.
Protocol 1: N-Terminal Installation of the Azidoheptyl Linker
This protocol details the modification of a resin-bound peptide to introduce the azidoheptyl moiety. A key challenge is that N-Boc-7-azidoheptan-1-amine lacks a carboxyl group for direct coupling. Therefore, we must first introduce a carboxyl group to the peptide's N-terminus.
Materials:
-
Fully synthesized peptide on resin (e.g., Rink Amide or Wang resin), with the final N-terminal Fmoc group removed.
-
N-Boc-7-azidoheptan-1-amine
-
Succinic anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
SPPS reaction vessel and shaker
Step 1: N-Terminal Carboxylation with Succinic Anhydride
-
Causality: This step converts the peptide's free N-terminal amine into a carboxylic acid, creating an attachment point for the linker's amine.
-
Begin with the N-terminally deprotected peptide-resin. Swell the resin in DMF for 30 minutes.
-
Drain the DMF.
-
Prepare a solution of succinic anhydride (10 eq. relative to resin loading) and DIPEA (10 eq.) in DMF.
-
Add the solution to the resin and shake at room temperature for 2 hours.
-
Perform a Kaiser test. A negative result (yellow beads) confirms the complete acylation of the primary amine.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.
Step 2: Boc-Deprotection of N-Boc-7-azidoheptan-1-amine
-
Expert Insight: This step is performed separately and immediately before use. The resulting free amine is not typically isolated but used directly in the coupling solution.
-
Dissolve N-Boc-7-azidoheptan-1-amine (5 eq.) in a solution of 50% TFA in DCM.
-
Stir at room temperature for 30 minutes to remove the Boc group.
-
Evaporate the solvent and TFA under a stream of nitrogen or via rotary evaporation. The resulting product is 7-azidoheptan-1-amine as a TFA salt.
Step 3: Coupling of 7-azidoheptan-1-amine to the Peptide
-
Causality: This is a standard carbodiimide-mediated coupling reaction that forms a stable amide bond between the peptide's new carboxyl group and the linker's amine.[1]
-
In a separate vial, dissolve the 7-azidoheptan-1-amine TFA salt (5 eq.) and HBTU (4.9 eq.) in DMF.
-
Add DIPEA (10 eq.) to neutralize the TFA salt and activate the coupling reaction. The solution may change color.
-
Immediately add this activated linker solution to the carboxylated peptide-resin from Step 1.
-
Shake the reaction vessel at room temperature for 2-4 hours.
-
Wash the resin extensively with DMF (5x) and DCM (5x).
-
Dry the resin under vacuum. The resin now bears the final peptide with the N-terminal azidoheptyl modification.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Following cleavage from the resin and purification via Reverse-Phase HPLC (RP-HPLC), the azide-modified peptide is ready for conjugation. This protocol describes a typical CuAAC reaction with a fluorescent alkyne probe.
Materials:
-
Purified, lyophilized azide-modified peptide.
-
Alkyne-functionalized molecule (e.g., Alkyne-TAMRA, Alkyne-Biotin).
-
Copper(II) Sulfate (CuSO₄).
-
Sodium Ascorbate.
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand.
-
Phosphate-buffered saline (PBS) or a similar aqueous buffer, pH 7-8.
-
DMSO for dissolving reagents.
Figure 2: Schematic of the CuAAC "click" reaction.
Step-by-Step Protocol
-
Prepare Stock Solutions:
-
Peptide-Azide: Dissolve the peptide in the chosen buffer (e.g., PBS) to a final concentration of 1-5 mM.
-
Alkyne Probe: Dissolve the alkyne probe in DMSO to a concentration of 10-20 mM.
-
CuSO₄: Prepare a 50 mM stock solution in water.
-
Sodium Ascorbate: Prepare a fresh 100 mM stock solution in water. Scientist's Note: This solution oxidizes in air; prepare it immediately before use.
-
TBTA: Prepare a 10 mM stock solution in DMSO.
-
-
Reaction Assembly:
-
Causality: The order of addition is critical to prevent precipitation and ensure the catalyst forms correctly. The ligand is added first to complex with the copper before the reducing agent is introduced.
-
In a microcentrifuge tube, combine:
-
Peptide-azide solution (1 eq.)
-
Alkyne probe solution (1.5-3 eq.)
-
TBTA solution (0.1-0.2 eq., to a final concentration of 100-200 µM)
-
CuSO₄ solution (1 eq., to a final concentration of 1 mM)
-
-
Vortex the mixture gently.
-
Initiate the reaction by adding the sodium ascorbate solution (5 eq., to a final concentration of 5 mM).
-
-
Incubation and Monitoring:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be shielded from light if using a photosensitive probe.
-
Monitor the reaction progress by taking small aliquots and analyzing via LC-MS. Look for the disappearance of the starting peptide mass and the appearance of a new peak corresponding to the mass of the final conjugate.
-
-
Purification:
-
Once the reaction is complete, the final conjugate can be purified from excess reagents and catalyst using RP-HPLC.
-
Characterization and Data Validation
Rigorous analytical validation is essential at each stage to ensure the success of the workflow.
| Stage | Analytical Technique | Expected Outcome |
| SPPS | Kaiser Test | Positive (blue beads) after Fmoc deprotection. Negative (yellow beads) after amino acid coupling. |
| Linker Coupling | LC-MS of a test cleavage | A mass shift corresponding to the addition of the succinyl-azidoheptyl moiety (C₁₁H₁₈N₄O₂ = 254.28 Da). |
| CuAAC Reaction | LC-MS / MALDI-TOF | Disappearance of the azide-peptide peak and appearance of a new peak with a mass increase corresponding to the alkyne probe. |
| Final Product | High-Resolution MS / MS-MS | Confirmation of the exact mass and fragmentation pattern of the final conjugate. |
Conclusion and Field Insights
The use of N-Boc-7-azidoheptan-1-amine provides a robust and reliable method for introducing a flexible azide linker onto a synthetic peptide. This strategy leverages the power and predictability of both Fmoc-SPPS and click chemistry.
-
Trustworthiness: The protocols are self-validating through standard analytical checkpoints like the Kaiser test and LC-MS, ensuring a high degree of confidence at each step.
-
Expertise: Understanding the causality—such as the necessity of N-terminal carboxylation before linker coupling and the role of each component in the CuAAC catalytic cycle—is critical for success. For sensitive peptides, or for in-vivo applications where copper toxicity is a concern, a copper-free alternative like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using a cyclooctyne-modified probe should be considered.[4][13]
-
Authoritative Grounding: The principles of solid-phase synthesis and click chemistry are well-established, Nobel Prize-winning technologies that form the foundation of modern bioconjugation science.[4][14][15]
By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently functionalize their peptides for a vast array of applications in chemical biology and drug discovery.
References
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Solid-Phase Synthesis of Peptides with Azido Amino Acids. Benchchem.
- CPC Scientific. (2025). Click Peptides. CPC Scientific.
- Bachem. (2020). Peptide Click Chemistry Explained. Bachem.
- Gao, Y., et al. (2014). Click Chemistry in Peptide-Based Drug Design. Molecules.
- Biosyntan GmbH. Click Chemistry. Biosyntan.
- Sigma-Aldrich. N-Boc-7-azidoheptan-1-amine. Merck.
- LifeTein. (2018). click chemistry modified peptide synthesis. LifeTein.
- Meldal, M., et al. (2001). Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids. American Peptide Society.
- BLD Pharm. 2169432-73-7|N-Boc-7-azidoheptan-1-amine. BLD Pharm.
- Iris Biotech GmbH. (2022).
- Fisher Scientific. (2025).
- Heshmati, P., et al. (2001). Solid-Phase Synthesis Utilizing Azido-alpha-Amino Acids: Reduction of Azido-Protected Proline.
- Lau, Y. H., & Spring, D. R. (2010). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Synlett.
- Lohani, C. R., et al. (2016). α-Azido Acids in Solid-Phase Peptide Synthesis: Compatibility with Fmoc Chemistry and an Alternative Approach to the Solid Phase Synthesis of Daptomycin Analogs. Journal of Organic Chemistry.
- RHEIN CHEMIE CORPORATION.
- AChemBlock. (2026). 7-Azido-1-heptanamine 95%. AChemBlock.
- Quanta BioDesign, Ltd. (2024).
- Precise PEG. Azido-PEG7-Boc Amine. Precise PEG.
- Varma, R. S. (2014). Synthesis of N-BOC amines by various routes.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Fields, G. B. (1997). Solid-Phase Peptide Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry - Biosyntan GmbH [biosyntan.de]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. N-Boc-7-azidoheptan-1-amine [sigmaaldrich.com]
- 8. 2169432-73-7|N-Boc-7-azidoheptan-1-amine|BLD Pharm [bldpharm.com]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. leap.epa.ie [leap.epa.ie]
- 11. fishersci.com [fishersci.com]
- 12. tri-iso.com [tri-iso.com]
- 13. lifetein.com [lifetein.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition with N-Boc-7-azidoheptan-1-amine
Introduction: The Power of Click Chemistry in Modern Research
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless in 2001 to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1][2] The CuAAC reaction, independently reported by the groups of Meldal and Sharpless, transforms terminal alkynes and azides into stable 1,4-disubstituted 1,2,3-triazoles with remarkable efficiency and regioselectivity.[1] This reaction has found widespread application in diverse fields such as drug discovery, bioconjugation, materials science, and polymer chemistry due to its reliability and biocompatibility under aqueous conditions.[1]
N-Boc-7-azidoheptan-1-amine is a versatile bifunctional linker that incorporates a terminal azide for participation in CuAAC reactions and a Boc-protected amine. This protected amine can be deprotected post-cycloaddition to enable further functionalization, making it an invaluable tool for constructing complex molecular architectures, including antibody-drug conjugates and targeted imaging agents. This guide provides a comprehensive overview of the CuAAC reaction involving N-Boc-7-azidoheptan-1-amine, detailing the underlying mechanism, a robust experimental protocol, and critical insights for successful execution.
Mechanistic Insights: The Role of Copper in Catalysis
The uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers.[2][3] The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of up to 10⁷ and exclusively yields the 1,4-disubstituted triazole product.[1][2]
The catalytic cycle, while still a subject of detailed investigation, is generally understood to proceed through the following key steps:
-
Formation of a Copper-Acetylide Intermediate: The catalytically active Cu(I) species coordinates with the terminal alkyne to form a copper-acetylide intermediate.[1] This coordination lowers the pKa of the terminal alkyne proton, facilitating its removal.[3]
-
Coordination of the Azide: The organic azide then coordinates to the copper-acetylide complex.
-
Cycloaddition and Ring Formation: A stepwise process involving the formation of a six-membered copper-containing intermediate leads to the 1,2,3-triazole ring.[4]
-
Protonation and Catalyst Regeneration: Protonation of the triazolyl-copper intermediate releases the triazole product and regenerates the active Cu(I) catalyst for the next cycle.[3]
Recent studies suggest that the reaction may proceed through a dinuclear copper mechanism, where two copper centers cooperate to facilitate the cycloaddition, which is believed to be faster than the mononuclear pathway.[4][5]
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Purification of N-Boc-7-azidoheptan-1-amine Conjugates
Welcome to the technical support center for the purification of N-Boc-7-azidoheptan-1-amine and its conjugates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of purifying these bifunctional molecules.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of N-Boc-7-azidoheptan-1-amine conjugates. The question-and-answer format is designed to help you quickly identify and resolve common experimental challenges.
Issue 1: Low Recovery of the Desired Conjugate After Purification
Question: I've performed a conjugation reaction with N-Boc-7-azidoheptan-1-amine, but after purification by silica gel chromatography, the yield of my desired product is significantly lower than expected. What are the potential causes and solutions?
Answer:
Low recovery after silica gel chromatography can stem from several factors related to the stability of your conjugate and the purification conditions.
Causality and Solutions:
-
On-Column Degradation: The tert-butoxycarbonyl (Boc) protecting group is sensitive to acidic conditions.[1][2] Since silica gel is inherently acidic, prolonged exposure of your conjugate to the stationary phase can lead to premature deprotection of the Boc group.[3] The resulting free amine is more polar and may either remain at the baseline of the column or streak, leading to poor recovery of the intended product.
-
Quick Test for Stability: Before committing to a full-scale column, perform a simple stability test. Spot your crude reaction mixture on a silica TLC plate. Let it sit for about an hour, and then develop the plate. If you observe a new, more polar spot (lower Rf) that wasn't present initially, it's a strong indication that your compound is degrading on the silica.[3]
-
Neutralize the Silica: You can neutralize the silica gel before packing the column. This is achieved by preparing a slurry of the silica in your chosen eluent system containing a small amount of a volatile base, such as triethylamine (typically 0.1-1%). This will help to mitigate the on-column deprotection.
-
Alternative Stationary Phases: If your compound is particularly acid-sensitive, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica, such as C18, for reversed-phase chromatography.
-
-
Poor Solubility and Precipitation: Your conjugate might have limited solubility in the chosen solvent system, causing it to precipitate on the column.
-
Solubility Testing: Before loading your sample, test its solubility in various solvent systems. The ideal loading solvent should fully dissolve your crude product at a high concentration.
-
Loading Technique: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate) and then adsorb it onto a small amount of silica gel.[4] After drying, this "dry loading" method can be more effective than liquid loading for compounds with limited solubility in the mobile phase.
-
-
Irreversible Adsorption: Highly polar conjugates or those with multiple interaction points can bind irreversibly to the active sites on the silica gel.
-
Solvent System Modification: Increase the polarity of your eluent. For particularly stubborn compounds, adding a small amount of methanol or another polar modifier to your solvent system can help to displace the product from the silica.
-
Issue 2: Co-elution of the Product with Unreacted Starting Materials or Byproducts
Question: During column chromatography, my desired N-Boc-7-azidoheptan-1-amine conjugate is co-eluting with either the unreacted linker or other reaction byproducts. How can I improve the separation?
Answer:
Achieving good separation requires optimizing the chromatographic conditions to exploit the polarity differences between your product and the impurities.
Causality and Solutions:
-
Inadequate Solvent System: The polarity of your eluent may not be optimal to resolve the components of your mixture.
-
Systematic TLC Analysis: Before running a column, perform a thorough TLC analysis with a range of solvent systems. Test different ratios of non-polar (e.g., hexanes, petroleum ether) and polar (e.g., ethyl acetate, dichloromethane) solvents.[5] The ideal system will show a clear separation between your product spot and the impurity spots, with the product having an Rf value between 0.2 and 0.4 for optimal column separation.
-
Gradient Elution: If a single isocratic solvent system doesn't provide adequate separation, a gradient elution is recommended. Start with a less polar solvent system and gradually increase the polarity during the run.[5] This can help to first elute the less polar impurities and then the more polar components, including your product, with better resolution.
-
-
Column Overloading: Loading too much crude material onto the column can lead to broad peaks and poor separation.
-
Rule of Thumb: A general guideline is to load no more than 1 gram of crude material per 20-40 grams of silica gel. The exact ratio depends on the difficulty of the separation.
-
Issue 3: Unexpected Loss of the Azide Functionality
Question: After my purification workflow, characterization (e.g., by IR or NMR spectroscopy) suggests that the azide group in my conjugate has been reduced or has reacted. What could have caused this?
Answer:
The azide group is generally robust but can be susceptible to certain reagents and conditions.
Causality and Solutions:
-
Reductive Conditions: Unintentional exposure to reducing agents during the workup or purification can lead to the reduction of the azide to an amine.
-
Staudinger Reaction: If your reaction mixture contained a phosphine (e.g., triphenylphosphine), a Staudinger reaction could occur, converting the azide to an iminophosphorane, which can then be hydrolyzed to an amine.[3] If a phosphine was used, ensure the workup is designed to remove both the phosphine and its oxide. Precipitation of triphenylphosphine oxide from a non-polar solvent like diethyl ether or a hexanes/ethyl acetate mixture is a common and effective method.[3]
-
Avoid Reductive Reagents: Be mindful of all reagents used in your workup and purification steps. Avoid any that have reductive potential unless it is a planned step in your synthesis.
-
-
Photoreactivity: Some azide-containing compounds can be sensitive to UV light.
-
Minimize Light Exposure: While N-Boc-7-azidoheptan-1-amine itself is not exceptionally photosensitive, it is good practice to protect your reaction and purified conjugate from direct, prolonged exposure to strong light, especially UV light.
-
Issue 4: Difficulty Removing Boc Protecting Group Post-Purification
Question: I have successfully purified my N-Boc-7-azidoheptan-1-amine conjugate, but now I'm struggling to efficiently remove the Boc group for the next step in my synthesis. The deprotection reaction is either incomplete or results in degradation of my molecule.
Answer:
Efficient and clean Boc deprotection requires careful selection of acidic reagents and reaction conditions tailored to your specific conjugate.
Causality and Solutions:
-
Inappropriate Acidic Conditions: The choice and concentration of the acid are crucial for successful Boc deprotection.[6]
-
Standard Conditions: The most common method for Boc deprotection is treatment with a strong acid like trifluoroacetic acid (TFA) in an inert solvent such as dichloromethane (DCM).[1][6] A solution of 20-50% TFA in DCM at room temperature for 30-60 minutes is a good starting point.[6]
-
Monitoring is Key: Always monitor the progress of the deprotection reaction by TLC or LC-MS.[1] This will help you determine the optimal reaction time and prevent over-exposure to the acid, which could lead to degradation of other sensitive functional groups in your molecule.
-
Alternative Acids: If TFA is too harsh, other acidic conditions can be employed, such as 4 M HCl in dioxane or using solid-supported acid catalysts.[1][7]
-
-
Workup Issues: Improper workup after deprotection can lead to product loss or the isolation of unwanted salt forms.
-
Removal of Excess Acid: After the reaction is complete, the excess acid and solvent are typically removed under reduced pressure (e.g., with a rotary evaporator).[6] To ensure complete removal of residual TFA, co-evaporation with a solvent like toluene can be effective.[2]
-
Neutralization: The deprotected amine will be in its protonated salt form (e.g., TFA salt). If the free amine is required for the next step, a basic workup (e.g., washing with a saturated aqueous solution of sodium bicarbonate) or passing the product through a basic resin is necessary.[8]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for N-Boc-7-azidoheptan-1-amine and its conjugates?
A1: N-Boc-7-azidoheptan-1-amine and its conjugates should be stored in a cool, dark, and dry place. A refrigerator or freezer at -20°C is ideal for long-term storage. Azides can be energetic compounds, so it's important to avoid heat, shock, and friction. For purified conjugates, storing them under an inert atmosphere (e.g., argon or nitrogen) can further prevent degradation.
Q2: How can I confirm the purity and identity of my purified conjugate?
A2: A combination of analytical techniques is recommended for full characterization:
-
Thin-Layer Chromatography (TLC): A quick and easy way to assess purity and compare the Rf of your product to the starting materials.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your conjugate. Look for the characteristic signals of the Boc group (a singlet at ~1.4 ppm in ¹H NMR integrating to 9 protons) and other key structural features of your molecule.[9]
-
Mass Spectrometry (MS): Provides the molecular weight of your conjugate, confirming its identity.
-
Infrared (IR) Spectroscopy: The azide group has a characteristic sharp absorption band around 2100 cm⁻¹, which is a useful diagnostic tool.
Q3: Can I use reversed-phase HPLC for the purification of my N-Boc-7-azidoheptan-1-amine conjugate?
A3: Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) can be a very effective method for purifying these conjugates, especially for high-purity applications.[5]
-
Column: A C18 column is commonly used.[1]
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is typically employed.
-
Acid Additive: A small amount of an acid, such as TFA (0.1%), is often added to the mobile phase to improve peak shape.[2] However, be aware that prolonged exposure to even low concentrations of TFA can potentially cause some Boc deprotection, especially during the solvent evaporation step.[2] If this is a concern, using a less acidic modifier like formic acid or keeping the collected fractions cold and lyophilizing them promptly can help.[2]
Q4: Are there any specific safety precautions I should take when working with N-Boc-7-azidoheptan-1-amine?
A4: While N-Boc-7-azidoheptan-1-amine is not considered to be a particularly hazardous azide, it is prudent to handle all azide-containing compounds with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
-
Avoid Heat and Friction: Do not heat azides unnecessarily, and avoid grinding them or subjecting them to mechanical shock.
-
Scale: When working with azides for the first time, it is advisable to start with small-scale reactions.
-
Waste Disposal: Dispose of azide-containing waste according to your institution's safety guidelines.
Visualizing the Purification Workflow
The following diagram illustrates a general workflow for the purification of an N-Boc-7-azidoheptan-1-amine conjugate.
Caption: General workflow for conjugate purification.
Key Purification Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (can be neutralized with 0.1-1% Et₃N) | Standard, cost-effective. Neutralization prevents on-column deprotection of the Boc group. |
| Alternative Phases | Alumina (neutral/basic), C18 (reversed-phase) | For highly acid-sensitive compounds. |
| Eluent System | Hexanes/Ethyl Acetate or Dichloromethane/Methanol | Start with a non-polar/polar mixture and adjust polarity based on TLC analysis. |
| Loading Method | Dry loading (adsorbed on silica) | Recommended for compounds with limited solubility in the mobile phase to improve resolution. |
| Detection | UV (if chromophore present), TLC with staining (e.g., permanganate, ninhydrin post-deprotection) | Visualization of spots during chromatography. |
References
- Benchchem. Technical Support Center: Purification of Products from Azido(dimethyl)phenylsilane Reactions.
-
Gomtsyan, A., et al. (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Journal of Peptide Science, 23(3), 213-223. Available at: [Link]
- Benchchem. A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
-
ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? (2012). Available at: [Link]
-
The Royal Society of Chemistry. (2018). 2-Azidoacrylamides as compact platforms for efficient modular synthesis. Available at: [Link]
-
YouTube. (2022). Continuous purification from flow chemistry systems with in line flash chromatography. Available at: [Link]
-
ACS Publications. (2009). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 74(15), 5485–5490. Available at: [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. Available at: [Link]
-
ResearchGate. Synthesis of N-BOC amines by various routes. Available at: [Link]
-
PMC. (2009). Synthesis of Azide-Tagged Library of 2,3-Dihydro-4-Quinolones. Available at: [Link]
-
PMC. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]
- Benchchem. Application Notes and Protocols for Bioconjugation Using N-Boc-N-methylethylenediamine.
- Benchchem. An In-depth Technical Guide to Azide-Containing Peptide Linkers for Research.
-
ResearchGate. Efficient, continuous N -Boc deprotection of amines using solid acid catalysts. Available at: [Link]
-
Nature. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Available at: [Link]
- Benchchem. Technical Support Center: Workup Procedures for Reactions Involving Basic Amines.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
Arkat USA. (2010). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Available at: [Link]
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Technical Support Center: Thermal Deprotection of N-Boc Groups
Welcome to the Technical Support Center for N-Boc (tert-butyloxycarbonyl) group deprotection. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into the challenges and solutions associated with the thermal cleavage of N-Boc protecting groups. This resource moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of thermal N-Boc deprotection?
Thermal N-Boc deprotection is a clean, acid-free method for removing the Boc group. The reaction proceeds through a unimolecular fragmentation mechanism. Upon heating, the N-Boc protected amine undergoes a concerted process to release the free amine, carbon dioxide (CO₂), and isobutylene.[1] This avoidance of acidic reagents is a primary advantage, especially for substrates containing other acid-sensitive functional groups.[2]
Caption: Mechanism of thermal N-Boc deprotection.
Q2: Why would I choose thermal deprotection over standard acidic methods (e.g., TFA or HCl)?
The primary driver for selecting thermal deprotection is chemoselectivity . Standard acidic methods can inadvertently cleave other acid-labile groups such as tert-butyl esters, silyl ethers, or acetals.[2][3] Thermal deprotection offers a neutral alternative that is often compatible with these functionalities.[4][5] Furthermore, it is considered a "green" chemistry approach as it can eliminate the need for corrosive acids and subsequent aqueous workups to neutralize them.[1][6]
Q3: What is the typical temperature range required for thermal N-Boc cleavage?
The required temperature is highly substrate-dependent. While some reactive substrates may undergo deprotection at around 100°C, more robust N-Boc groups often require temperatures of 150°C or higher for a practical reaction rate.[1][7] Continuous flow reactors are frequently employed as they allow for precise control over high temperatures (up to 300°C) and short residence times, which can improve yields and minimize side reactions.[2][8]
Q4: How does the structure of the amine affect the ease of thermal deprotection?
There is a clear trend in reactivity based on the amine's electronic properties. The general order of ease for thermal deprotection is:
N-Boc heteroaryl amines > N-Boc aryl amines > N-Boc alkyl amines [2]
This trend correlates with the stability of the corresponding amine. For instance, N-Boc imidazole is significantly more labile than N-Boc protected primary alkyl amines, requiring lower temperatures and shorter reaction times for complete conversion.[2]
Troubleshooting Guide
This section addresses common problems encountered during thermal N-Boc deprotection experiments.
Caption: Troubleshooting workflow for incomplete deprotection.
Problem 1: My reaction is incomplete or sluggish.
Causality: The most common reason for incomplete thermal deprotection is insufficient energy input for the specific substrate. As mentioned, alkyl N-Boc groups are significantly more stable than aryl N-Boc groups and require more forcing conditions.[2]
Solutions:
-
Increase Temperature: Gradually elevate the reaction temperature. For batch reactions, this may be limited by the solvent's boiling point. For continuous flow systems, temperatures can be increased more substantially. An increase from 150°C to 230°C can be the difference between selective deprotection of an aryl-Boc group and complete deprotection of both aryl and alkyl-Boc groups on the same molecule.[2]
-
Optimize Solvent: The solvent plays a critical role. Polar, high-boiling solvents like methanol or 2,2,2-trifluoroethanol (TFE) have proven to be highly effective.[8][9] Water can also be an excellent choice, acting as a reactant at elevated temperatures.[1][10] Non-polar solvents like toluene are generally less efficient.[2]
-
Increase Reaction Time: If increasing the temperature is not feasible due to substrate stability, extending the reaction time (or residence time in a flow reactor) is the next logical step.[2] Monitor the reaction progress using appropriate analytical techniques like TLC, LC-MS, or ¹H NMR to determine the optimal duration.[3][11]
Problem 2: I am observing side product formation.
Causality: While thermal deprotection avoids the formation of the reactive tert-butyl cation that plagues acidic methods, the high temperatures required can induce other unwanted reactions, such as racemization of chiral centers or elimination reactions in sensitive substrates.[1]
Solutions:
-
Use the Lowest Effective Temperature: The goal is to find the "sweet spot"—the minimum temperature required for complete deprotection in a reasonable timeframe. This minimizes the thermal stress on the molecule. Continuous flow chemistry excels here, as it allows for rapid heating to a precise temperature for a short duration, minimizing degradation.[2][8]
-
Solvent Selection: Fluorinated alcohols like TFE can facilitate deprotection at lower temperatures compared to other solvents, potentially reducing side product formation.[12]
-
Consider an Alternative Method: If your substrate is inherently thermally unstable, thermal deprotection may not be the appropriate method. In such cases, milder acidic conditions (e.g., p-toluenesulfonic acid) or Lewis acid-catalyzed methods might be necessary.[3][13]
Problem 3: I need to selectively deprotect one of two different N-Boc groups.
Causality: This is a key strength of the thermal method. The difference in thermal lability between N-Boc groups on different types of amines (e.g., aryl vs. alkyl) can be exploited to achieve selective deprotection.[8]
Solution:
-
Precise Temperature Control: By carefully controlling the temperature, you can selectively cleave the more labile N-Boc group while leaving the more stable one intact. For example, studies have shown that heating a molecule with both an aryl N-Boc and an alkyl N-Boc group at 150°C can selectively remove the aryl N-Boc group. Subsequently, increasing the temperature to 230°C will remove the remaining alkyl N-Boc group.[2] This level of control is most readily achieved in a continuous flow reactor.[8][14]
Data Presentation: Solvent and Temperature Effects
The following table summarizes data adapted from continuous flow studies, illustrating how solvent and temperature impact the deprotection of different N-Boc protected amines.[2][15]
| Substrate Type | Solvent | Temperature (°C) | Residence Time (min) | Yield (%) |
| N-Boc Imidazole | TFE | 120 | 30 | ~100 |
| THF | 120 | 30 | 47 | |
| N-Boc Aniline | TFE | 240 | 30 | 93 |
| Toluene | 240 | 30 | 54 | |
| N-Boc Phenethylamine | TFE | 240 | 30 | 44 |
| Methanol | 240 | 30 | <40 |
Data adapted from continuous flow studies demonstrating solvent and temperature effects.[2][15]
Experimental Protocols
Protocol 1: General Procedure for Thermal N-Boc Deprotection (Batch)
-
Setup: In a suitable high-pressure vessel or sealed tube, dissolve the N-Boc protected amine (1 equivalent) in a high-boiling solvent (e.g., water, methanol, or TFE).[6][8] The concentration should be optimized for your specific substrate.
-
Heating: Heat the reaction mixture to the desired temperature (typically 100°C - 180°C). Use an oil bath with a temperature controller for accurate heating.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[11] A common method for TLC visualization of the product is staining with ninhydrin, which detects the newly formed primary or secondary amine.[11]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Isolation: Remove the solvent under reduced pressure. The resulting crude amine can often be used directly or purified by standard methods such as column chromatography or crystallization. For water-based reactions, the product can be extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).[6][16]
Protocol 2: Thermal N-Boc Deprotection Using a Continuous Flow Reactor
-
Setup: Prepare a stock solution of the N-Boc protected amine in the chosen solvent (e.g., methanol or TFE).[8]
-
System Parameters: Set up the continuous flow reactor with a suitable reactor coil volume. Set the desired temperature for the reactor (e.g., 150°C - 240°C).[2]
-
Execution: Pump the solution through the heated reactor at a flow rate calculated to achieve the desired residence time. For example, to achieve a 30-minute residence time in a 10 mL reactor, the flow rate would be 0.333 mL/min.
-
Collection: Collect the product stream as it exits the reactor after it has passed through a back-pressure regulator to maintain a liquid state at high temperatures.
-
Isolation: Evaporate the solvent from the collected solution to yield the deprotected amine. The high purity of products from flow reactions often minimizes the need for further purification.[2]
References
-
N-Boc deprotection issues and alternative methods - Benchchem. 3
-
Technical Support Center: Alternative Methods for N-Boc Deprotection - Benchchem. 17
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. 8
-
Troubleshooting incomplete Boc deprotection - Benchchem. 15
-
Thermal Methods - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. 1
-
A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis - Benchchem. 11
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. 2
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. 13
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl - The Royal Society of Chemistry. 18
-
A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies - Benchchem. 19
-
Solvent-Free Mechanochemical Deprotection of N-Boc Group - SCIRP. 20
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. 10
-
Green Chemistry Approaches to N-Boc Protection and Deprotection: A Technical Support Center - Benchchem. 6
-
Application Note – N-Boc deprotection - Sigma-Aldrich. 21
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC. 22
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - University College Cork. 14
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. 23
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed. 9
-
Troubleshooting incomplete Boc deprotection in peptide synthesis. - Benchchem. 24
-
Can N-Boc deprotection achieved by simple heating (without acid/water) - ResearchGate. 7
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. 25
-
Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. 12
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. 5
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions - Semantic Scholar. 16
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avoiding side products in one-pot reductive amination
The following guide is structured as a Technical Support Center for synthetic chemists. It prioritizes actionable troubleshooting, mechanistic logic, and field-proven protocols.
Status: Online | Tier: Level 3 Engineering | Topic: Impurity Suppression
Welcome to the Reductive Amination Support Hub. You are likely here because your LCMS shows a "forest" of peaks—alcohols, dialkylated amines, or unreacted starting material—instead of a clean product. This guide treats your chemical reaction as a system to be debugged.
📊 PART 1: The "Bug" Report (Common Side Products)
Before applying fixes, we must identify the competing pathways. The diagram below maps the "logic flow" of the reaction and where it fails.
System Architecture: Competing Pathways
This flow visualizes where the "code" breaks (i.e., where side products form).
Figure 1: Reaction Logic Flow. Green nodes represent the "Happy Path"; Red nodes represent system failures (impurities).
🛠 PART 2: Troubleshooting Modules (FAQs)
Ticket #001: "I'm seeing significant alcohol formation (Direct Reduction)."
Diagnosis: The reducing agent is attacking the carbonyl before the imine is formed. This is a race condition. Root Cause: The hydride source is too aggressive or the imine formation is too slow.
| Variable | Adjustment Strategy | Why it works (Mechanism) |
| Reagent | Switch to NaBH(OAc)₃ (STAB) . | STAB is less nucleophilic than NaBH₄ or NaCNBH₃ due to electron-withdrawing acetoxy groups. It reduces protonated imines fast but reacts negligibly with neutral carbonyls [1]. |
| pH | Add Acetic Acid (1-2 eq) . | Protonates the imine (making it more electrophilic) but not the carbonyl. This accelerates the desired pathway over the side reaction [2]. |
| Workflow | Stepwise Addition. | Stir Amine + Carbonyl for 1-2h (or use Ti(OiPr)₄) before adding the hydride. Ensures the carbonyl is consumed (converted to imine) before the reductant arrives. |
Ticket #002: "My primary amine is becoming a tertiary amine (Over-Alkylation)."
Diagnosis: The product (secondary amine) is more nucleophilic than the starting material (primary amine) and reacts again with the carbonyl. Root Cause: Stoichiometric imbalance or "runaway" reactivity.[1]
The Fix:
-
Invert Stoichiometry: Use 1.5 – 2.0 equivalents of the Amine relative to the Carbonyl. This statistically favors the mono-alkylation event.
-
Solvent Choice: Use DCE (Dichloroethane) or DCM .[1] Protic solvents like Methanol can sometimes accelerate proton transfers that facilitate the second addition, though STAB/DCE is the gold standard for selectivity [3].
-
Stepwise Protocol: Form the imine completely (verify by TLC/NMR) before adding the reducing agent. Once reduced, the secondary amine cannot react with the now-absent carbonyl.
Ticket #003: "The reaction is stalled / Low conversion."
Diagnosis: Equilibrium is favoring the Hemiaminal or Carbonyl, preventing Imine formation. Root Cause: Water accumulation (Le Chatelier's principle) or sterically hindered substrates.
The Fix: The Titanium Protocol For stubborn substrates, standard dehydrating agents (MgSO₄) are often insufficient.
-
Solution: Add Titanium(IV) Isopropoxide [Ti(OiPr)₄] .[2]
-
Mechanism: It acts as a Lewis acid (activating the carbonyl) and a water scavenger (hydrolyzing to TiO₂), driving the equilibrium irreversibly to the imine [4].
⚙️ PART 3: Standard Operating Procedures (SOPs)
Do not deviate from these verified workflows without a mechanistic justification.
SOP-A: The "Standard" STAB Method
Best for: Unhindered aldehydes/ketones + primary amines.
-
Setup: In a clean vial, dissolve Amine (1.2 eq) and Carbonyl (1.0 eq) in DCE (0.2 M) .
-
Activation: Add Acetic Acid (1.0 eq) . Stir for 15–30 minutes.
-
Checkpoint: If the substrates are hindered, extend this to 2 hours.
-
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in one portion.
-
Note: Gas evolution (H₂) may occur; vent the vessel.
-
-
Quench: After 2–16h, quench with saturated NaHCO₃ .
-
Extraction: Extract with DCM. Wash organic layer with brine.[1]
SOP-B: The "Titanium" Method (For Difficult Substrates)
Best for: Hindered ketones, weak amines, or when STAB fails.
-
Imine Formation: Combine Amine (1.2 eq) , Carbonyl (1.0 eq) , and Ti(OiPr)₄ (1.5 eq) .
-
Condition: Run neat (no solvent) if liquids, or in minimal dry THF.
-
Time: Stir under N₂ for 2–4 hours. The mixture will become viscous.
-
-
Dilution: Dilute with Ethanol or Methanol (Caution: Exothermic).
-
Reduction: Add NaBH₄ (1.5 eq) carefully.
-
Why NaBH₄? The Ti-complex protects the functionality, allowing the use of the cheaper, stronger NaBH₄ without side reactions [5].
-
-
The "Titanium Workup" (Critical):
-
Add water (1 mL). A white precipitate (TiO₂) will form.
-
Filter through a Celite pad to remove the titanium salts.
-
Alternative: Quench with 1M NaOH to solubilize titanium salts if filtration is slow.
-
🧠 PART 4: Decision Logic (Troubleshooting Tree)
Use this logic gate to select your protocol.
Figure 2: Protocol Selection Decision Tree. Follow the path based on your substrate properties.
📚 References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link
-
Common Organic Chemistry. (2023). "Reductive Amination: Sodium Triacetoxyborohydride (STAB) Conditions." Link
-
ACS Green Chemistry Institute. (2023). "Reagent Guides: Reductive Amination." Link
-
Mattson, R. J., et al. (1990).[2] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry. Link
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide and sodium borohydride: a reagent of choice for reductive amination."[2][3] Journal of the Chemical Society, Perkin Transactions 1. Link
Sources
Validation & Comparative
The Long and Short of It: A Comparative Guide to the Effect of Linker Length on Protein Conjugation Efficiency
In the intricate world of bioconjugation, the seemingly simple "linker" that bridges a protein to another molecule—be it a small molecule drug, a fluorescent probe, or another protein—plays a profoundly critical role in the success of the resulting conjugate. Researchers in drug development and diagnostics are increasingly recognizing that the length of this molecular tether is not a trivial parameter. It can significantly influence the efficiency of the conjugation reaction itself, and ultimately, the performance of the final bioconjugate. This guide provides an in-depth comparison of how linker length impacts protein conjugation efficiency, supported by experimental data and detailed protocols to empower researchers to make informed decisions in their bioconjugation strategies.
The Crucial Role of the Linker in Protein Conjugation
The primary function of a linker is to covalently attach a payload to a protein. However, its influence extends far beyond simple connection. The linker's length, flexibility, and chemical nature can dictate the accessibility of the reactive groups, modulate the stability of the final conjugate, and even affect the biological activity of the protein and its payload.[1][] A poorly chosen linker can lead to low conjugation yields, product heterogeneity, and suboptimal performance of the bioconjugate.[3]
This guide will focus on one of the most critical and often overlooked aspects of linker design: its length. We will explore how varying the length of a linker can be a powerful tool to overcome common challenges in protein conjugation, such as steric hindrance, and to fine-tune the properties of the final product.
The Impact of Linker Length on Conjugation Efficiency: A Comparative Analysis
The efficiency of a protein conjugation reaction can be defined by two key parameters: the reaction yield (the amount of desired conjugate formed) and the reaction kinetics (the speed at which the reaction proceeds). Both can be significantly influenced by the length of the linker.
Overcoming Steric Hindrance with Longer Linkers
One of the most significant challenges in protein conjugation is steric hindrance. This occurs when the bulky nature of the protein and/or the payload prevents the reactive groups from coming into close enough proximity to form a covalent bond.[3] This is particularly problematic when conjugating large molecules, such as polymers or other proteins, or when targeting a reactive site on the protein that is located in a sterically crowded environment.
Longer linkers can act as a "spacer arm," effectively increasing the distance between the protein and the payload, thereby reducing steric hindrance and improving the accessibility of the reactive groups.[3][4] This can lead to a significant increase in conjugation yield.
A study on the conjugation of branched polyethylene glycol (PEG) polymers to proteins provides a clear example of this principle. When a short linker with only one ethylene glycol (EG) unit was used to conjugate a bulky pPEGA polymer to bovine serum albumin (BSA), the conjugation yield was a mere 10%. However, by increasing the linker length to three EG units, the yield more than doubled to 24%.[5][6] A further increase in linker length to four and six EG units did not result in a significant additional increase in yield for BSA, suggesting an optimal linker length had been reached.[5][6]
Interestingly, for a different protein, beta-lactoglobulin (βLG), the conjugation yield continued to increase with linker length, from 9% with one EG unit to 33% with six EG units.[5][6] This highlights that the optimal linker length is not universal and depends on the specific protein and payload being conjugated.
Table 1: Effect of Linker Length on the Conjugation Yield of pPEGA to BSA and βLG
| Protein | Linker Length (EG units) | Conjugation Yield (%) |
| BSA | 1 | 10 |
| BSA | 3 | 24 |
| BSA | 4 | 24 |
| BSA | 6 | 24 |
| βLG | 1 | 9 |
| βLG | 3 | - |
| βLG | 4 | - |
| βLG | 6 | 33 |
Data adapted from "Enhancing the conjugation yield of brush polymer–protein conjugates by increasing the linker length at the polymer end-group"[5][6]
This data clearly demonstrates that a systematic evaluation of linker length is crucial for maximizing conjugation efficiency, especially when dealing with sterically demanding systems.
The Influence of Linker Length on Conjugation Kinetics
While final yield is a critical measure of efficiency, the rate at which the conjugation reaction proceeds is also a significant factor, particularly in process development and manufacturing. The kinetics of a conjugation reaction can be influenced by the linker's ability to facilitate the effective collision of the reactive partners.
In general, longer, more flexible linkers can allow for a greater range of motion, potentially increasing the frequency of productive collisions between the reactive groups and thus accelerating the reaction rate. However, excessively long and flexible linkers could also lead to undesirable intramolecular interactions or wrap around the protein, hindering the reaction.[1]
A study on the kinetics of amine-reactive N-hydroxysuccinimide (NHS) esters highlighted the complexity of these reactions. The rate of the desired aminolysis reaction is in competition with the hydrolysis of the NHS ester, which is highly pH-dependent.[7] While this study did not directly compare different linker lengths, it underscores the importance of understanding the kinetic profile of a conjugation reaction to optimize conditions and maximize the yield of the desired product.
Further research directly comparing the reaction rates of linkers with varying lengths for common conjugation chemistries, such as maleimide-thiol and NHS-ester-amine reactions, would provide invaluable insights for optimizing bioconjugation processes.
Experimental Workflows and Protocols
To aid researchers in their own investigations into the effect of linker length, this section provides a detailed experimental workflow and protocols for a typical protein conjugation experiment and its analysis.
Experimental Workflow: Comparing Conjugation Efficiency of Different Linker Lengths
The following diagram illustrates a typical workflow for comparing the conjugation efficiency of linkers with varying lengths.
Caption: A typical experimental workflow for comparing protein conjugation efficiency with different linker lengths.
Protocol 1: Thiol-Maleimide Conjugation with Different Length PEG Linkers
This protocol describes the conjugation of a thiol-containing payload to a protein via maleimide-functionalized PEG linkers of varying lengths.
Materials:
-
Protein to be conjugated (e.g., antibody) in a suitable buffer (e.g., PBS, pH 6.5-7.5).
-
Thiol-containing payload.
-
Maleimide-PEGn-NHS ester linkers with varying 'n' (e.g., n=4, 8, 12).
-
Reaction buffer: Phosphate buffered saline (PBS), pH 7.2.
-
Quenching solution: 100 mM L-cysteine in PBS.
-
Size-exclusion chromatography (SEC) column for purification.
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in the reaction buffer.
-
Linker Activation (if necessary): If starting with an NHS-ester functionalized linker to attach to the protein first, dissolve the Maleimide-PEGn-NHS ester in anhydrous DMSO to a concentration of 10-20 mM. Add a 10-20 fold molar excess of the linker to the protein solution and incubate for 1-2 hours at room temperature. Purify the maleimide-activated protein using a desalting column equilibrated with the reaction buffer.
-
Payload Preparation: Dissolve the thiol-containing payload in the reaction buffer. If the payload has disulfide bonds, it may need to be reduced with a reducing agent like TCEP, followed by removal of the reducing agent.
-
Conjugation Reaction: Add the thiol-containing payload to the maleimide-activated protein solution at a molar ratio of 1.5:1 (payload:protein).
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Add the quenching solution to a final concentration of 1 mM to react with any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the protein conjugate from unreacted payload and linker using a SEC column.
-
Analysis: Analyze the purified conjugate using SDS-PAGE, SEC-HPLC, and mass spectrometry to determine conjugation efficiency and drug-to-antibody ratio (DAR).
Protocol 2: Analysis of Conjugation Efficiency by SEC-HPLC
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) is a powerful technique to monitor the progress of a conjugation reaction and quantify the yield. The principle is based on separating molecules by their size. The conjugated protein will be larger than the unconjugated protein and will therefore elute earlier from the column.
Materials:
-
HPLC system with a UV detector.
-
SEC column suitable for protein separation (e.g., with a pore size of 300 Å).
-
Mobile phase: Isocratic elution with a buffer such as 150 mM sodium phosphate, pH 7.0.[8]
-
Protein and conjugate samples.
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Prepare the protein and conjugate samples at a concentration of approximately 1 mg/mL in the mobile phase.[8] Filter the samples through a 0.22 µm filter before injection.
-
Injection: Inject a defined volume (e.g., 20 µL) of the sample onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis:
-
Identify the peaks corresponding to the conjugated protein, unconjugated protein, and any other species.
-
Integrate the peak areas of the conjugate and unconjugated protein.
-
Calculate the conjugation yield as follows:
-
Conjugation Yield (%) = (Area of Conjugate Peak / (Area of Conjugate Peak + Area of Unconjugated Protein Peak)) * 100
-
-
By taking aliquots of the reaction mixture at different time points and analyzing them by SEC-HPLC, a kinetic profile of the conjugation reaction can be generated.
Visualization of Linker Length in Protein Conjugation
The following diagrams illustrate the conceptual difference between using a short and a long linker in protein conjugation and how it can affect the outcome.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Enhancing Conjugation Yield of Brush Polymer-Protein Conjugates by Increasing Linker Length at the Polymer End-Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the conjugation yield of brush polymer–protein conjugates by increasing the linker length at the polymer end-group - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. neutab.creative-biolabs.com [neutab.creative-biolabs.com]
Introduction: The Critical Role of Analytical Oversight in Modern Bioconjugation
An In-depth Technical Guide to the HPLC Analysis of N-Boc-7-azidoheptan-1-amine Reactions
N-Boc-7-azidoheptan-1-amine is a bifunctional linker of significant interest in pharmaceutical and biopharmaceutical research. Its unique structure, featuring a terminal azide and a protected primary amine, makes it a valuable building block in the synthesis of complex molecules, particularly in "click chemistry" applications.[][2] The tert-butyloxycarbonyl (Boc) protecting group ensures chemoselectivity, allowing for controlled, stepwise reactions.[3] The azide moiety, on the other hand, is a key participant in highly efficient and specific ligation reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[][4]
Given its role as a critical linker, the purity and reactivity of N-Boc-7-azidoheptan-1-amine must be rigorously monitored throughout the reaction process. High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose, offering the resolution and quantitative accuracy necessary to track the consumption of the starting material and the formation of the desired product, as well as any side products or degradants.[5] This guide provides a comprehensive comparison of HPLC methodologies for the analysis of N-Boc-7-azidoheptan-1-amine reactions, supported by experimental protocols and data-driven insights to aid researchers in developing robust and reliable analytical methods.
Comparative Analysis of HPLC Methodologies
The selection of an appropriate HPLC method is paramount for achieving accurate and reproducible results. For a molecule like N-Boc-7-azidoheptan-1-amine, which possesses both a hydrophobic alkyl chain and a polar (protected) amine group, Reversed-Phase HPLC (RP-HPLC) is the most suitable and widely employed technique.[6] In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar. Compounds are separated based on their hydrophobicity, with more non-polar compounds exhibiting stronger retention.[7]
Column Selection: C18 vs. C8
The choice of the stationary phase, particularly the column chemistry, is a critical parameter in method development. The most common reversed-phase columns are C18 (octadecylsilane) and C8 (octylsilane).[8][9]
| Feature | C18 Column | C8 Column | Rationale for N-Boc-7-azidoheptan-1-amine Analysis |
| Stationary Phase | Silica bonded with C18 alkyl chains | Silica bonded with C8 alkyl chains | Both are suitable reversed-phase columns. |
| Hydrophobicity | More hydrophobic (longer carbon chain) | Less hydrophobic (shorter carbon chain) | The seven-carbon chain of the analyte provides significant hydrophobicity. |
| Retention | Stronger retention, especially for non-polar compounds | Weaker retention, leading to shorter analysis times | A C18 column will provide stronger retention, which can be beneficial for separating the analyte from more polar starting materials or byproducts.[6][10] A C8 column may be preferred for faster analysis if resolution is not compromised.[7] |
| Selectivity | Excellent for resolving complex mixtures of hydrophobic compounds | Can provide better peak shapes for some molecules by reducing excessive hydrophobic interactions | For reaction monitoring, where the product (a triazole) will be significantly more polar than the starting material, a C18 column is generally recommended for baseline separation. |
| Typical Applications | Analysis of small molecules, peptides, fatty acids | Analysis of larger molecules, or when shorter run times are desired | C18 is a workhorse for the analysis of small organic molecules like the target analyte.[6] |
Recommendation: For initial method development and for monitoring reactions where baseline separation of starting materials, intermediates, and products is crucial, a C18 column is the recommended starting point due to its higher retentivity and resolving power for hydrophobic molecules.[10]
Mobile Phase Considerations
The mobile phase in RP-HPLC typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred for analyzing reaction mixtures containing components with a wide range of polarities.
An acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase at a low concentration (e.g., 0.1%). This serves two primary purposes:
-
Improved Peak Shape: It suppresses the ionization of residual silanol groups on the silica-based stationary phase, which can otherwise lead to peak tailing for basic analytes.
-
Consistent Retention: It ensures that acidic and basic functional groups on the analytes are in a consistent protonation state, leading to reproducible retention times.
A note on Boc group stability: The Boc group is known to be labile under strongly acidic conditions. While 0.1% TFA in the mobile phase is generally considered acceptable for the duration of a typical HPLC run, prolonged exposure or concentration of the fractions containing TFA can lead to deprotection.[11] Therefore, it is advisable to analyze samples promptly and to neutralize or immediately lyophilize collected fractions if further analysis is required.
Experimental Protocols
The following protocols provide a detailed methodology for the HPLC analysis of an N-Boc-7-azidoheptan-1-amine reaction, such as a click chemistry reaction.
Recommended HPLC Method for Reaction Monitoring
This method is designed to separate the relatively non-polar N-Boc-7-azidoheptan-1-amine from a more polar alkyne-containing starting material and the resulting even more polar triazole product.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-17 min: 10% to 90% B (linear gradient)
-
17-20 min: 90% B (hold)
-
20-21 min: 90% to 10% B (linear gradient)
-
21-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm. The carbamate carbonyl of the Boc group exhibits absorbance at low UV wavelengths.[5][12]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition (90% A, 10% B) to a suitable concentration (e.g., 0.1-1 mg/mL). Filter the sample through a 0.22 µm syringe filter before injection.
Expected Chromatographic Profile
In a typical click reaction, the N-Boc-7-azidoheptan-1-amine will be one of the more non-polar components. The alkyne-containing substrate may be more or less polar depending on its structure. The resulting triazole product will be significantly more polar due to the formation of the heterocyclic ring. Therefore, the expected elution order would be:
-
Early eluting peaks: Polar starting materials (e.g., a small, polar alkyne) and the triazole product.
-
Later eluting peak: N-Boc-7-azidoheptan-1-amine.
A successful reaction will show a decrease in the peak area of the starting materials and a corresponding increase in the peak area of the product over time.
Visualizing the Workflow and Reaction
HPLC Analysis Workflow
Caption: Workflow for HPLC analysis of a reaction mixture.
Click Chemistry Reaction Scheme
Caption: General scheme for a copper-catalyzed click reaction.
Alternative and Complementary Analytical Techniques
While RP-HPLC is the primary method for routine analysis, other techniques can provide valuable complementary information.
| Technique | Principle | Advantages for this Application | Disadvantages |
| HPLC-MS | HPLC separation followed by mass spectrometry detection. | Provides molecular weight information, confirming the identity of peaks and helping to identify unknown byproducts or impurities.[13] | Higher cost and complexity compared to UV detection. |
| Normal-Phase HPLC (NP-HPLC) | Separation based on polarity using a polar stationary phase and a non-polar mobile phase. | Can offer different selectivity compared to RP-HPLC, which may be useful for resolving isomers or closely related impurities. | Less reproducible retention times compared to RP-HPLC; solvents are often less environmentally friendly.[10] |
| Thin-Layer Chromatography (TLC) | Separation on a solid support (e.g., silica gel) with a liquid mobile phase. | Rapid, inexpensive, and excellent for quick reaction monitoring to determine if the starting material has been consumed.[5] | Not quantitative and provides much lower resolution than HPLC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about molecules in solution. | Unambiguously confirms the structure of the starting material and the final product. Can be used for quantitative analysis (qNMR).[12] | Lower throughput and sensitivity compared to HPLC; requires higher sample concentrations. |
Conclusion: Ensuring Robustness and Reliability in Your Analysis
The successful synthesis and application of molecules derived from N-Boc-7-azidoheptan-1-amine are critically dependent on rigorous analytical control. Reversed-phase HPLC, particularly with a C18 column, offers a robust, high-resolution method for monitoring the progress of reactions and assessing the purity of the resulting products. By understanding the principles of stationary and mobile phase selection, and by implementing a validated, stability-indicating method, researchers can ensure the quality and consistency of their work. The integration of complementary techniques like mass spectrometry and NMR spectroscopy further strengthens the analytical workflow, providing a comprehensive characterization of these important bioconjugation reagents and their reaction products.
References
-
Phenomenex. (n.d.). C8 vs. C18 HPLC columns: Key differences explained. Retrieved from [Link]
-
Quora. (2015, April 8). What is the difference between the columns, C18 and C8 used in an HPLC system?. Retrieved from [Link]
-
Hawach Scientific. (2025, November 10). Difference between C18 Column and C8 Column. Retrieved from [Link]
-
WebofPharma. (2026, February 13). Difference Between C8 and C18 Columns in HPLC: Retention, Hydrophobicity & Applications Explained. Retrieved from [Link]
-
Pharmaguideline. (2024, May 1). Difference between C8 and C18 Columns Used in HPLC System. Retrieved from [Link]
-
IOSR Journal of Applied Physics. (2020, February 4). UV-Visible absorption spectroscopy and Z-scan analysis. Retrieved from [Link]
-
ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass Spectra of Compound 7. Retrieved from [Link]
-
UKnowledge. (2020, June 23). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Retrieved from [Link]
-
MDPI. (2012, April 5). Synthesis and NMR Spectral Studies of the 7-C60-Adduct of N,N-(Tetrachlorophthaloyl) Dehydroabietylamine. Retrieved from [Link]
-
PMC. (n.d.). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Retrieved from [Link]
-
ResearchGate. (n.d.). A) UV-Vis spectrum of sulfo DBCO-amine (1) in PBS (pH 7.2). B).... Retrieved from [Link]
-
PubMed. (2011, May 15). Application of Click Chemistry on Preparation of Separation Materials for Liquid Chromatography. Retrieved from [Link]
-
Malaysian Journal of Fundamental and Applied Sciences. (n.d.). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved from [Link]
-
Interchim. (n.d.). Click chemistry Activators. Retrieved from [Link]
-
PMC. (2025, March 20). Detection and Behaviors of TEMPO Derivatives in Seven Mass Spectrometry Ionization Methods. Retrieved from [Link]
-
PeerJ. (n.d.). 1 NMR spectra and HPLC chromatograms. Retrieved from [Link]
-
Caltech Authors. (n.d.). Supplementary Information. Retrieved from [Link]
-
Beilstein Journals. (2022, January 6). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Retrieved from [Link]
Sources
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- 4. Application of click chemistry on preparation of separation materials for liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 7. Difference Between C8 and C18 Columns in HPLC: Retention, Hydrophobicity & Applications Explained [webofpharma.com]
- 8. quora.com [quora.com]
- 9. hawach.com [hawach.com]
- 10. C8 vs. C18 HPLC columns: Key differences explained | Phenomenex [phenomenex.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Detection and Behaviors of TEMPO Derivatives in Seven Mass Spectrometry Ionization Methods - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
N-Boc-7-azidoheptan-1-amine proper disposal procedures
Topic: N-Boc-7-azidoheptan-1-amine Proper Disposal Procedures Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists.
Executive Summary: Operational Safety Profile
N-Boc-7-azidoheptan-1-amine (CAS: 2169432-73-7) is an aliphatic organic azide used primarily as a heterobifunctional linker in Click Chemistry.[1] While its carbon-to-nitrogen (
Critical Disposal Directive:
-
NEVER mix with acids (releases toxic/explosive
gas).[3]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
NEVER mix with halogenated solvents like Dichloromethane (DCM) for disposal (forms explosive azidomethanes).[2][3][4][5]
This guide provides two validated disposal pathways: Chemical Deactivation (Recommended for small-scale synthesis residues) and Segregated Hazardous Waste Pickup (Recommended for bulk or pure stocks).
Part 1: Hazard Assessment & Scientific Logic
Before disposal, you must validate the stability of your specific sample using the "Law of 3" (
The Stability Calculation ( Ratio)
The stability of organic azides is governed by the ratio of carbon/oxygen atoms to nitrogen atoms.[3][5]
-
Formula:
-
Calculation:
Verdict: Since
Critical Incompatibility Matrix
Failure to segregate this waste from specific chemical classes can lead to catastrophic failure.
| Incompatible Agent | Reaction Product | Hazard Consequence |
| Acids (HCl, | Hydrazoic Acid ( | High Toxicity/Explosion. |
| Halogenated Solvents (DCM, | Di-/Tri-azidomethane | Extreme Explosion Risk. Azides react with DCM to form organic azides that are far more unstable than the starting material.[6] |
| Heavy Metals (Cu, Pb, Hg) | Metal Azides | Detonation. Copper or lead azides (often formed in plumbing traps) are primary explosives sensitive to feather-touch friction. |
Part 2: Disposal Decision Framework
Use this logic flow to determine the correct disposal method for your specific situation.
Figure 1: Decision tree for N-Boc-7-azidoheptan-1-amine disposal. Prioritize professional pickup for bulk quantities.
Part 3: Method A - Chemical Deactivation (Staudinger Reduction)
Objective: Chemically convert the high-energy azide group into a stable amine using Triphenylphosphine (
Mechanism:
Protocol:
-
Preparation: Dissolve the azide waste in a non-halogenated solvent (THF or Toluene are ideal).
-
Reagent Addition: Add 1.5 equivalents of Triphenylphosphine (
) relative to the estimated azide amount.-
Note: Evolution of nitrogen gas (
) indicates the reaction is proceeding. Ensure the vessel is vented (do not seal tightly).
-
-
Incubation: Stir at room temperature for 2–4 hours.
-
Hydrolysis: Add a small volume of water (approx. 10% v/v) to hydrolyze the intermediate aza-ylide into the amine. Stir for an additional 1 hour.
-
Verification (Trustworthiness):
-
Spot a TLC plate. The distinct azide spot (usually high Rf in non-polar solvents) should disappear.
-
The new amine product will be highly polar (low Rf) and Ninhydrin active (stains purple/blue).
-
-
Final Disposal: Once the azide is confirmed absent, the mixture contains only the amine, Triphenylphosphine oxide, and solvent. This can now be consolidated into the standard "Non-Halogenated Organic Waste" drum.
Part 4: Method B - Professional Waste Pickup
Objective: Safe transfer of untreated hazardous material to certified disposal facilities. Use this for pure stocks, bulk waste, or mixtures containing DCM/Acids.
Packaging & Labeling Standards
-
Container: Use an Amber Polyethylene (HDPE) bottle.
-
Why? Amber blocks light (photodecomposition risk); Plastic avoids friction sparks common with glass ground-joints.
-
-
Headspace: Leave at least 20% headspace to accommodate potential gas expansion.
-
Labeling:
Part 5: Emergency Procedures (Spill Management)
Scenario: You have spilled a solution of N-Boc-7-azidoheptan-1-amine on the bench.
-
Evacuate & Ventilate: Clear the immediate area. Azides can cause vasodilation (blood pressure drop) if inhaled in quantity.
-
Do Not Use Metal: Do not use metal spatulas or trowels to clean up.[9] Metal contact can form shock-sensitive metal azides.[2][4][6][9]
-
Absorb: Use a plastic scoop and inert absorbent material (vermiculite or sand).
-
Decontaminate Surface:
-
Wipe the area with a 10% solution of Sodium Thiosulfate or a commercially available "Azide Killer" solution.
-
Alternative: Use the Staudinger reduction mix (PPh3 in Toluene) to wipe down the area if the spill was small and non-aqueous.
-
References
-
University of California, San Diego (UCSD). "Azides, Organic - Chemical Hazard Sheet." UCSD Environment, Health & Safety.Link
-
Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[5] Angewandte Chemie International Edition, 44(33), 5188–5240, 2005. Link
-
Stanford University. "Information on Azide Compounds." Stanford Environmental Health & Safety.Link
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie, 40(11), 2004–2021. (Context on Azide Stability).
Sources
- 1. 2169432-73-7|N-Boc-7-azidoheptan-1-amine|BLD Pharm [bldpharm.com]
- 2. ehs.ucsb.edu [ehs.ucsb.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.utah.edu [chemistry.utah.edu]
- 8. uvic.ca [uvic.ca]
- 9. chemistry.unm.edu [chemistry.unm.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
